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  • Product: 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline
  • CAS: 946715-94-2

Core Science & Biosynthesis

Foundational

Molecular weight and formula calculation for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

An In-Depth Technical Guide to the Molecular Formula and Weight Determination of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline Abstract This technical guide provides a comprehensive framework for the determination of the m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Formula and Weight Determination of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular formula and weight of the complex organic compound 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple reporting of values to detail the foundational principles, theoretical calculations, and essential experimental validation protocols required for unambiguous chemical characterization. We will deconstruct the molecule's nomenclature to derive its structure, perform theoretical calculations of its molecular weight and isotopic mass, and present self-validating experimental workflows for elemental analysis and high-resolution mass spectrometry. This multi-faceted approach underscores a rigorous standard for scientific integrity, ensuring the foundational accuracy required for subsequent research, development, and regulatory submission.

Structural Elucidation and Molecular Formula Derivation

The first principle in characterizing any compound is to establish its precise chemical structure and, from that, its molecular formula. The structure is unequivocally defined by its systematic IUPAC name.

Systematic Name Deconstruction

The name 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline can be broken down to reveal its constituent parts:

  • Aniline : This is the parent structure, consisting of a benzene ring substituted with an amino group (-NH₂).

  • 5-methyl : A methyl group (-CH₃) is attached to the 5th carbon of the aniline ring (relative to the amino group at position 1).

  • 2-([1,1'-Biphenyl]-4-yloxy)- : This describes a complex substituent at the 2nd position of the aniline ring.

    • [1,1'-Biphenyl] : Two phenyl rings are joined by a single bond.

    • -4-yloxy : The biphenyl group is connected via an ether linkage (-O-) from its 4th carbon position to the aniline ring.

This deconstruction allows for the precise assembly of the molecule's two-dimensional structure, which is the basis for determining its elemental composition.

Visual Representation: Molecular Structure

A visual representation is critical for understanding atomic connectivity. The structure derived from the IUPAC name is depicted below.

Figure 1: Chemical structure of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline.
Elemental Composition

By systematically counting each atom in the elucidated structure, the molecular formula is determined:

  • Carbon (C): 6 in the aniline ring + 1 in the methyl group + 12 in the biphenyl group = 19

  • Hydrogen (H): 3 on the aniline ring + 2 on the amino group + 3 on the methyl group + 9 on the biphenyl group = 17

  • Nitrogen (N): 1 in the amino group

  • Oxygen (O): 1 in the ether linkage

Thus, the definitive molecular formula is C₁₉H₁₇NO .

Theoretical Molecular Weight Calculation

With the molecular formula established, we can calculate the theoretical molecular weight. It is crucial to distinguish between the average molecular weight (used in stoichiometry) and the monoisotopic mass (observed in high-resolution mass spectrometry).

Calculation from Average Atomic Weights

The molecular weight (or molar mass) is calculated by summing the average atomic weights of all constituent atoms, as found on the periodic table.[1][2] This value represents the weighted average of all natural isotopes of each element.

  • Carbon (C): 19 atoms × 12.011 g/mol = 228.209 g/mol

  • Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 228.209 + 17.136 + 14.007 + 15.999 = 275.351 g/mol

Monoisotopic Mass for High-Resolution Analysis

High-resolution mass spectrometry (HRMS) can resolve molecules with nominally identical molecular weights, making the monoisotopic mass the more relevant value.[3][4] This is calculated using the mass of the most abundant isotope of each element.

  • Carbon (¹²C): 19 atoms × 12.000000 Da = 228.000000 Da

  • Hydrogen (¹H): 17 atoms × 1.007825 Da = 17.133025 Da

  • Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da

  • Oxygen (¹⁶O): 1 atom × 15.994915 Da = 15.994915 Da

Monoisotopic Mass = 228.000000 + 17.133025 + 14.003074 + 15.994915 = 275.131014 Da

Data Summary

The calculated values are summarized below for clarity.

ParameterValueUnitRationale
Molecular FormulaC₁₉H₁₇NO-Derived from structural analysis.
Average Molecular Weight275.351 g/mol For stoichiometric and bulk property calculations.
Monoisotopic Mass275.131014DaFor high-resolution mass spectrometry (HRMS) validation.
Elemental Composition (by mass)C: 82.87%, H: 6.22%, N: 5.09%, O: 5.81%%Calculated from the molecular formula and atomic weights.

Experimental Verification and Validation

Theoretical calculations are foundational but must be confirmed by empirical data to ensure the identity and purity of a synthesized compound. This self-validating system employs orthogonal techniques to confirm both the elemental ratios and the total molecular mass.

Protocol 1: Elemental Analysis (Combustion CHN Analysis)

Causality and Expertise: Elemental analysis is a robust technique that determines the mass percentage of carbon, hydrogen, and nitrogen in a pure organic sample.[5][6] By combusting a known quantity of the sample, the resulting gases (CO₂, H₂O, N₂) are measured, allowing for the calculation of the original elemental composition. This directly validates the ratio of atoms in the empirical formula. An accepted deviation of <0.4% from the theoretical value is the standard for confirmation of purity and identity.[7]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, purified 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline into a tin capsule.

  • Instrument Calibration: Calibrate the CHN combustion analyzer using a certified standard (e.g., Acetanilide) to ensure accuracy.

  • Combustion: Place the sample into the instrument's autosampler. The sample is dropped into a high-temperature (≈900-1000 °C) furnace in the presence of excess oxygen.

  • Gas Separation: The combustion products (CO₂, H₂O, N₂, and others) are passed through a reduction tube and then separated via a chromatographic column.

  • Detection: The separated gases are quantified using a thermal conductivity detector (TCD).

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N. Compare these experimental values to the theoretical percentages in the table above.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Output weigh 1. Weigh 1-3 mg of Purified Sample encapsulate 2. Place in Tin Capsule weigh->encapsulate combust 3. Combustion (>900°C, O₂) encapsulate->combust separate 4. Gas Product Separation (GC) combust->separate detect 5. Detection (TCD) separate->detect calculate 6. Calculate %C, %H, %N detect->calculate compare 7. Compare to Theoretical Values calculate->compare

Figure 2: Workflow for Elemental Analysis via Combustion.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Causality and Expertise: Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9] For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it minimizes fragmentation, allowing for the clear observation of the molecular ion.[4] High-resolution instruments (e.g., TOF or Orbitrap) can measure m/z to within a few parts per million (ppm), providing an extremely accurate molecular weight that can be used to confirm the molecular formula.[3][10]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (≈1 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample solution into the ESI source of the mass spectrometer. A high voltage is applied to the liquid to create a fine spray of charged droplets, from which gas-phase ions are generated.

  • Mass Analysis: The ions are guided into the high-resolution mass analyzer (e.g., TOF). The analyzer separates the ions based on their m/z ratio. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺.

  • Detection: The detector records the arrival of the ions, generating a mass spectrum that plots relative intensity versus m/z.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. Its expected m/z will be the monoisotopic mass + mass of a proton (1.007276 Da), which is 275.131014 + 1.007276 = 276.13829 Da.

    • Calculate the mass error between the measured m/z and the theoretical m/z in ppm. A mass error of <5 ppm provides high confidence in the assigned molecular formula.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_result Data Interpretation dissolve 1. Dissolve Sample in Solvent (e.g., MeOH) ionize 2. Ionization (Electrospray - ESI) dissolve->ionize analyze 3. Mass Separation (e.g., TOF Analyzer) ionize->analyze detect 4. Ion Detection analyze->detect spectrum 5. Generate Mass Spectrum detect->spectrum confirm 6. Confirm [M+H]⁺ Ion (m/z ≈ 276.1383) spectrum->confirm error 7. Calculate Mass Error (< 5 ppm) confirm->error

Figure 3: Workflow for HRMS via Electrospray Ionization.

Synthesis of Data and Final Confirmation

The power of this dual-protocol approach lies in its self-validating nature.

  • Elemental Analysis confirms that the relative proportions of Carbon, Hydrogen, and Nitrogen are correct for the formula C₁₉H₁₇NO.

  • High-Resolution Mass Spectrometry confirms that the total mass of the molecule precisely matches the mass of the proposed formula C₁₉H₁₇NO.

When the results of both experiments align with the theoretical calculations, the molecular formula and weight of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline are considered unambiguously confirmed with a high degree of scientific certainty. This rigorous characterization is a non-negotiable prerequisite for any further investigation in a research or drug development context.

Conclusion

The determination of a molecule's formula and weight is the cornerstone of its chemical identity. This guide has detailed the systematic process for characterizing 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, beginning with structural deconstruction and theoretical calculation and culminating in robust experimental verification. By integrating the orthogonal methods of combustion elemental analysis and high-resolution mass spectrometry, researchers can establish a self-validating data package that ensures the foundational accuracy and integrity required for advanced scientific pursuits.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • Quora. (2022, May 26). How is molecular weight calculated? Retrieved from [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

  • Breslyn, W. (2018, March 22). How to Calculate Molar Mass (Molecular Weight) [Video]. YouTube. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Retrieved from [Link]

  • ChemCollective. (n.d.). Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. Retrieved from [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • Wikipedia. (n.d.). Molar mass. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: Precise determination of elemental concentrations. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

Sources

Exploratory

Technical Assessment of Thermodynamic Stability: 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

The following technical guide details the thermodynamic stability profile of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline , a specialized biaryl ether intermediate often utilized in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline , a specialized biaryl ether intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.

This guide is structured as a New Chemical Entity (NCE) Assessment , synthesizing first-principles organic chemistry with standard pharmaceutical stability protocols.

Executive Summary

Compound: 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline Chemical Class: Biaryl Ether Aniline Primary Stability Risk: Oxidative Degradation (Amine functionality) Thermodynamic Status: High crystalline stability; kinetically stable to hydrolysis; thermodynamically unstable to strong oxidizers and UV radiation.

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of the title compound. Unlike simple anilines (e.g., p-cresidine), the inclusion of the hydrophobic biphenyl ether moiety significantly alters the solid-state lattice energy and solubility profile, while the ortho-phenoxy substitution imposes steric and electronic constraints on the amine.

Molecular Architecture & Theoretical Stability

To understand the stability profile, we must deconstruct the molecule into its functional pharmacophores.

Functional GroupContribution to StabilityRisk Factor
Primary Aniline (-NH₂) Low Stability. The electron-rich nitrogen is the primary site for oxidative degradation (N-oxidation, azo-coupling).High (Oxidation/Light)
Diaryl Ether (Ar-O-Ar) High Stability. The ether bridge is chemically inert to hydrolysis and resists reduction. It provides conformational flexibility.Low
Biphenyl Moiety High Stability. Adds significant lipophilicity and lattice energy, likely raising the melting point compared to simple anilines.Low
5-Methyl Group Moderate Stability. Benzylic position susceptible to radical oxidation under extreme stress, but generally stable.Low/Medium
Electronic Effects

The ortho-phenoxy group is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). However, the inductive effect often dominates in the ground state, slightly lowering the pKa of the aniline nitrogen (estimated pKa ~3.5–4.0) compared to m-toluidine.[1] This reduces the nucleophilicity slightly, potentially offering a minor protective effect against electrophilic attack, but the molecule remains sensitive to oxidation.

Solid-State Thermodynamics

For drug development, the solid-state form is critical. The biphenyl unit facilitates strong


-

stacking interactions, stabilizing the crystal lattice.
Predicted Physicochemical Properties[2][3]
  • Physical State: Off-white to pale brown solid (unlike liquid simple alkoxyanilines).

  • Melting Point (Predicted): 85°C – 110°C.

  • Hygroscopicity: Low (Non-hygroscopic due to high lipophilicity).

Polymorphism Risk

Risk Level: High. The rotational freedom of the ether linkage (C-O-C) and the torsion angle between the biphenyl rings create a landscape rich in conformational energy minima. This often leads to multiple polymorphs (crystal forms) with varying thermodynamic stabilities.

  • Action: Differential Scanning Calorimetry (DSC) is required to identify the thermodynamically stable polymorph (highest melting point) versus kinetic forms.

Chemical Stability & Degradation Pathways

Oxidative Instability (Primary Pathway)

The aniline nitrogen is the "Achilles' heel" of this molecule. Upon exposure to air (oxygen) and light, the following degradation products are thermodynamically favored:

  • N-Oxidation: Formation of hydroxylamines and nitroso derivatives.

  • Dimerization: Radical coupling to form azo linkages (-N=N-) or hydrazine bridges, resulting in colored impurities (browning of the solid).

Photostability

Anilines absorb UV light, leading to radical formation. The biphenyl system acts as a chromophore, potentially sensitizing the molecule to singlet oxygen formation, accelerating the degradation of the amine.

Hydrolytic Stability

Status: Stable. The diaryl ether bond is exceptionally strong (


). It does not hydrolyze under standard acidic (0.1N HCl) or basic (0.1N NaOH) conditions. Cleavage requires forcing conditions (e.g., 

or concentrated

), which are not relevant to standard thermodynamic stability.
Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes.

DegradationPathways Compound 2-([1,1'-Biphenyl]-4-yloxy) -5-methylaniline Oxidation Oxidation (Air/Peroxides) Compound->Oxidation High Susceptibility Light UV Irradiation Compound->Light Moderate Susceptibility Hydrolysis Hydrolysis (pH 1-13) Compound->Hydrolysis Resistant NOxide N-Oxides / Nitroso Species (Genotoxic Impurities) Oxidation->NOxide Dimer Azo Dimers (Colored Impurities) Oxidation->Dimer Light->Dimer Stable No Reaction (Thermodynamically Stable) Hydrolysis->Stable

Figure 1: Primary degradation pathways. Note the stability against hydrolysis versus susceptibility to oxidation.

Experimental Protocols: Stability Assessment

To validate the thermodynamic profile, the following "Forced Degradation" protocol is recommended. This system is self-validating: if the control (stored at -20°C) degrades, the assay is invalid.

Stress Testing Workflow (Forced Degradation)
Stress ConditionReagent/ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, Reflux24 Hours< 5%Ether Stability
Base Hydrolysis 0.1 N NaOH, Reflux24 Hours< 5%Ether Stability
Oxidation 3%

, RT
2-4 Hours10-30% Amine Oxidation
Thermal Solid state, 60°C7 Days< 2%Crystal Lattice Stability
Photolytic 1.2M Lux hours (ICH Q1B)~1 Week5-10%Radical formation
Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Rationale: The biphenyl group makes the molecule very hydrophobic. High organic content will be needed to elute the parent peak.

  • Detection: 254 nm (Biphenyl absorption) and 210 nm.

Stability Testing Logic Diagram

StabilityWorkflow Start Start: Solid Sample Solubility Check Solubility (MeCN/DMSO) Start->Solubility Stress Apply Stress Conditions (Acid, Base, Ox, Heat, Light) Solubility->Stress Analysis HPLC-UV/MS Analysis Stress->Analysis Decision Degradation > 10%? Analysis->Decision Identify Isolate & Identify Impurity (LC-MS/NMR) Decision->Identify Yes Report Define Storage Conditions (e.g., Protect from Light/Air) Decision->Report No Identify->Report

Figure 2: Decision tree for evaluating the stability of the aniline derivative.

Handling & Storage Recommendations

Based on the thermodynamic assessment, the following storage protocols are mandatory to maintain purity >98%:

  • Atmosphere: Store under Argon or Nitrogen . The aniline moiety is air-sensitive over long periods.

  • Temperature: Refrigerate (2-8°C) for long-term storage to kinetically inhibit oxidation.

  • Container: Amber glass vials (Type I borosilicate) to prevent photolytic degradation.

  • Solution State: Avoid storing in solution (especially DMSO or chlorinated solvents) for >24 hours, as this accelerates oxidative degradation. Prepare fresh.

References

  • Structural Analog Stability (Anilines): Patai, S. The Chemistry of the Amino Group. Interscience Publishers, 1968.
  • Diaryl Ether Stability:The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and Their Sulphur Analogues. Supplement E, Part 1. Wiley-Interscience. (Confirming hydrolytic inertness of biaryl ethers).
  • ICH Guidelines: International Council for Harmonisation. ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

  • Photostability Protocols: International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products.

  • Biphenyl Scaffold Properties: E. Eliel, S. Wilen. Stereochemistry of Organic Compounds. Wiley, 1994.

Sources

Foundational

An In-depth Technical Guide to 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of structural rigidity...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of structural rigidity, hydrophobicity, and the ability to engage in π-π stacking interactions.[1][2] Its incorporation into molecular frameworks has led to the development of numerous therapeutic agents and advanced materials.[3][4] This guide focuses on the specific derivative, 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, a molecule that combines the biphenyl group with a substituted aniline through an ether linkage. While this compound is not extensively documented in publicly accessible databases, this guide provides a comprehensive overview based on established chemical principles and data from structurally related molecules. We will delve into its identifiers, a proposed synthetic route, inferred physicochemical properties, safety considerations, and potential applications, particularly within the realm of drug discovery.

Chemical Identifiers and Nomenclature

As of the latest search, a specific CAS number for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline has not been found in major chemical databases. This suggests the compound may be a novel chemical entity or is referenced under a different nomenclature. However, the key precursors for its synthesis are well-characterized:

Precursor NameCAS NumberMolecular Formula
4-Hydroxybiphenyl92-69-3C₁₂H₁₀O
2-Amino-4-methylphenol95-84-1C₇H₉NO

The systematic IUPAC name for the target compound is 2-([1,1'-biphenyl]-4-yloxy)-5-methylaniline .

Proposed Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

The formation of the diaryl ether linkage is the key step in the synthesis of the target molecule. Two classical and highly effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.[5][6][7] Below is a proposed synthetic workflow based on the Ullmann condensation, which involves a copper-catalyzed reaction between a phenol and an aryl halide.

Synthetic Workflow Diagram

G cluster_0 Step 1: Halogenation of 2-Amino-4-methylphenol cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Purification A 2-Amino-4-methylphenol (CAS: 95-84-1) C 2-Bromo-5-methylaniline derivative A->C Solvent (e.g., DMF) Room Temperature B Halogenating Agent (e.g., N-Bromosuccinimide) B->C F 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline C->F D 4-Hydroxybiphenyl (CAS: 92-69-3) D->F High-boiling solvent (e.g., Pyridine) Heat E Copper(I) Catalyst (e.g., CuI) Base (e.g., K2CO3) E->F G Crude Product F->G Work-up H Purified Product G->H Column Chromatography

Caption: Proposed synthetic workflow for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-bromo-5-methylaniline (Intermediate)

  • To a solution of 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-5-methylaniline derivative. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Ullmann Condensation

  • In a reaction vessel, combine 4-hydroxybiphenyl (1.0 eq), the 2-bromo-5-methylaniline derivative from Step 1 (1.1 eq), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a high-boiling polar aprotic solvent, such as pyridine or DMF.

  • Heat the reaction mixture to 120-150°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[8] Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

  • Characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.[9][10]

Inferred Physicochemical Properties

The exact physicochemical properties of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline are not available. However, based on its structure, the following properties can be inferred:

PropertyInferred Value/CharacteristicRationale
Molecular Weight ~353.4 g/mol Calculated from the molecular formula (C₂₅H₂₃NO)
Appearance Likely a solid at room temperatureHigh molecular weight and aromatic nature suggest a solid state.[1]
Melting Point Expected to be elevatedThe rigid biphenyl and aniline structures would lead to efficient crystal packing.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone)The large hydrophobic biphenyl moiety will dominate its solubility profile.
LogP HighThe molecule is predominantly nonpolar.

Potential Applications in Drug Development

The structural motifs present in 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline suggest several potential applications in drug discovery and development.

Privileged Scaffolds in Medicinal Chemistry
  • Biphenyl Moiety: The biphenyl scaffold is a well-established "privileged structure" in medicinal chemistry. It is found in numerous approved drugs and is known to interact with a wide range of biological targets.[2][4] Its ability to adopt a twisted conformation allows it to bind to hydrophobic pockets in proteins.

  • Aromatic Amine: The aniline substructure can serve as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. However, aromatic amines can also be associated with toxicity, which is a critical consideration in drug design.[11]

Potential Therapeutic Areas
  • Oncology: Many small-molecule inhibitors targeting protein kinases and other cancer-related targets incorporate biphenyl and aniline-like structures.[12][13] The target molecule could serve as a scaffold for the development of novel anti-cancer agents.

  • Inflammatory Diseases: Biphenyl derivatives have been explored as anti-inflammatory agents.

  • Neurodegenerative Diseases: The biphenyl scaffold has been utilized in the design of modulators for targets such as NMDA receptors, which are implicated in neurodegenerative disorders.[14]

  • Antimicrobial Agents: Some biphenyl and diphenyl ether derivatives have shown promising antimicrobial activity.[15]

Safety and Handling

Given the absence of specific toxicity data for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, a cautious approach to its handling is imperative, based on the known hazards of its constituent functional groups.

  • Aromatic Amines: Aromatic amines as a class of compounds are known to have potential toxicity, including carcinogenicity and mutagenicity.[16][17] They can be absorbed through the skin, and inhalation of dust or vapors should be avoided.

  • General Precautions:

    • Handle the compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid creating dust.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline represents a potentially valuable, yet under-explored, chemical entity. By leveraging established synthetic methodologies such as the Ullmann condensation, this compound can be accessed for further investigation. Its structural features, particularly the biphenyl and substituted aniline moieties, suggest a high potential for applications in drug discovery and materials science. This technical guide provides a foundational understanding of this molecule, offering a starting point for researchers interested in exploring its properties and applications. Further empirical studies are necessary to fully characterize its physicochemical properties, biological activity, and safety profile.

References

  • Bezborodov, V. S., et al. (2023). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials.
  • Ullmann Condens
  • Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide. Benchchem.
  • Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695.
  • Bezborodov, V. S., et al. (2023). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Al-Masoudi, N. A., et al. (2024).
  • Bezborodov, V. S., et al. (2023).
  • Ullmann reaction. Slideshare.
  • Preparation of Aryl Ethers. University of Calgary.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18485-18515.
  • Pérez-García, L. A., et al. (2025). New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. PMC.
  • Recent Progress in Diaryl Ether Synthesis.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-223.
  • Aromatic Amine Toxicity. Sustainability Directory.
  • Ullmann reaction for the synthesis of diaryl ethers.
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  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute.
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  • Biological deeds of Biphenyl deriv
  • Kim, Y., et al. (2013). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. Bioorganic & Medicinal Chemistry, 21(9), 2568-2576.
  • Volcho, K. P., et al. (2021). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Scientific Reports, 11(1), 1-16.
  • Williamson ether synthesis. Wikipedia.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Shaabani, S., et al. (2022). Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Molecules, 27(11), 3454.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
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  • Spectroscopy of Ethers. Fiveable.
  • Shaabani, S., et al. (2022).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
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Exploratory

An In-depth Technical Guide to 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline: Physicochemical Properties and Synthetic Strategy

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive analysis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, a complex organic molecule...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, a complex organic molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document establishes a robust theoretical framework. We will deconstruct the molecule into its fundamental components—biphenyl, a diaryl ether linkage, and a substituted aniline moiety—to project its physicochemical characteristics. A detailed, step-by-step synthetic protocol for its preparation via an Ullmann condensation reaction is presented, offering a practical pathway for its synthesis and subsequent empirical validation of the properties predicted herein. This guide is intended to serve as a foundational resource for researchers embarking on the study of this and related compounds.

Introduction and Molecular Overview

2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is an aromatic amine featuring a biphenyl group linked to a 2-amino-5-methylphenyl group through an ether bond. The molecular structure, depicted in Figure 1, suggests a molecule with significant steric bulk and a combination of rigid and flexible components. The biphenyl moiety is known for its thermal stability and its role in creating extended π-conjugated systems, which can be a desirable feature in materials for electronic applications.[1] The aniline portion of the molecule provides a site for further chemical modification and is a common pharmacophore in drug discovery. The diaryl ether linkage, while providing some conformational flexibility, also contributes to the overall stability of the compound.

Given the absence of readily available experimental data, this guide will provide a detailed theoretical and predictive analysis of the physical characteristics and melting point of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline. This analysis is grounded in the well-documented properties of its constituent chemical motifs and structurally analogous compounds.

Figure 1: Chemical Structure of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

Caption: Structure of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline.

Predicted Physicochemical Characteristics

The prediction of the physical properties of a novel compound is a critical step in its initial assessment.[2] By examining the properties of its constituent parts and structurally related molecules, we can formulate a reliable estimation of the characteristics of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline.

Analysis of Constituent Moieties
  • Biphenyl: This aromatic hydrocarbon is a colorless to yellow solid with a melting point of approximately 69-72 °C.[3][4][5] It is thermally stable and soluble in many organic solvents, but has very low solubility in water.[1][3]

  • p-Toluidine (as a proxy for the aniline moiety): 4-Methylaniline, or p-toluidine, is a colorless solid that can appear as lustrous plates or leaflets.[6][7] It has a melting point in the range of 41-46 °C.[7] Like other anilines, it is weakly basic and its solubility in water is limited but increases in acidic conditions.[8]

  • Diphenyl Ether (as a proxy for the ether linkage): This compound is a colorless liquid or a crystalline solid with a low melting point of 25-27 °C.[9] It is used as a heat transfer fluid due to its high thermal stability.[10] Its solubility in water is very low.[11]

Predicted Physical State and Appearance

Based on the solid nature of biphenyl and p-toluidine at room temperature, and the significant increase in molecular weight and structural complexity, it is highly probable that 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is a solid at room temperature. The presence of the aniline group may lead to coloration upon exposure to air and light, so the compound could range from a white or off-white to a tan or brownish solid.

Predicted Melting Point

Predicting the exact melting point of a complex organic molecule without experimental data is challenging, as it is influenced by factors such as crystal packing, intermolecular forces, and molecular symmetry.[12] However, we can estimate a range by considering the melting points of structurally analogous compounds.

  • 4-Phenoxyaniline , which has a similar diaryl ether and aniline structure but lacks the second phenyl ring and the methyl group, has a melting point of 82-84 °C.[13]

  • 4-Methylbiphenyl has a melting point of 49.5 °C.[14]

Considering the increased molecular weight and the extended, rigid structure of the biphenyl group in the target molecule, which would likely lead to stronger intermolecular interactions and more efficient crystal packing, the melting point of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is predicted to be significantly higher than its individual components and analogs. A reasonable estimated melting point range would be between 130 °C and 160 °C . Experimental verification is essential to confirm this prediction.

Predicted Solubility

The large, nonpolar biphenyl and phenoxy groups will dominate the solubility profile of the molecule. Therefore, 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. The presence of the amine group may allow for some solubility in acidic aqueous solutions through the formation of the corresponding ammonium salt.

Proposed Synthetic Protocol: Ullmann Condensation

The synthesis of diaryl ethers is a well-established field in organic chemistry, with the Ullmann condensation being a classical and reliable method.[15] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[16] Recent advancements have led to milder reaction conditions and improved yields.[17] The proposed synthesis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is outlined below.

Retrosynthetic Analysis

Figure 2: Retrosynthetic Analysis

G target 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline disconnection Ullmann Condensation target->disconnection precursors 4-Biphenylol + 2-Bromo-5-methylaniline disconnection->precursors

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Experimental Procedure

Materials:

  • 4-Biphenylol

  • 2-Bromo-5-methylaniline

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • Melting point apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-biphenylol (1.0 eq.), 2-bromo-5-methylaniline (1.1 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-biphenylol.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline.

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Figure 3: Proposed Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A Combine Reactants: 4-Biphenylol 2-Bromo-5-methylaniline CuI, Cs₂CO₃ B Add Anhydrous DMF A->B C Heat to 120-140 °C (12-24h) B->C D Cool & Dilute C->D E Extract with Ethyl Acetate D->E F Wash with Water & Brine E->F G Dry & Concentrate F->G H Column Chromatography G->H I 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline H->I

Caption: Flowchart of the proposed synthetic procedure.

Conclusion

While direct experimental data for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is not currently available in the public domain, this technical guide provides a robust, scientifically-grounded framework for its initial investigation. Through an analysis of its constituent chemical moieties and structurally similar compounds, we predict that it is a solid at room temperature with a melting point in the range of 130-160 °C and will exhibit low solubility in water and good solubility in organic solvents. A detailed and practical synthetic route via an Ullmann condensation has been proposed to facilitate its synthesis and subsequent empirical characterization. This guide serves as a valuable starting point for researchers interested in exploring the potential of this novel compound in various scientific and industrial applications.

References

  • PubChem. p-Toluidine. National Center for Biotechnology Information. [Link]

  • Department of Climate Change, Energy, the Environment and Water, Australian Government. Biphenyl (1,1-biphenyl). [Link]

  • MIT-IVY Industry Co., Ltd. p-Toluidine CAS:106-49-0 purity:99% PT. [Link]

  • Organic Chemistry: How to... Predicting boiling and melting points. [Link]

  • Ataman Kimya. DIPHENYL ETHER. [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • DeVoe, H. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(1), 5-13.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • Wang, S., et al. (2020). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Advances, 10(45), 26867-26874.
  • Occupational Safety and Health Administration. P-TOLUIDINE. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Wikipedia. Toluidine. [Link]

  • Kolar, M., & Stanovnik, B. (2012). Recent Progress in Diaryl Ether Synthesis. Acta Chimica Slovenica, 59(1), 1-16.
  • Bhat, A. U., & Karthikeyan, M. (2008). Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. Industrial & Engineering Chemistry Research, 47(5), 1597–1601.
  • Wikipedia. Biphenyl. [Link]

  • S. K. S., & et al. (2024). Prediction of Melting Temperature of Organic Molecules using Machine Learning. arXiv preprint arXiv:2402.14652.
  • Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Cheméo. Chemical Properties of Diphenyl ether (CAS 101-84-8). [Link]

  • U.S. Environmental Protection Agency. Biphenyl. [Link]

  • Loba Chemie. p-TOLUIDINE. [Link]

  • Radco Industries. Biphenyl (Diphenyl). [Link]

  • Wikipedia. Diphenyl ether. [Link]

  • PubChem. Diphenyl Ether. [Link]

  • Chemsrc. 4-Phenoxyaniline. [Link]

  • CAS Common Chemistry. 4-Methylbiphenyl. [Link]

  • Stenutz. p-toluidine. [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

Application Note & Protocol: AN-SYN-BPMA-01 Abstract & Strategic Significance The biaryl ether scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-SYN-BPMA-01

Abstract & Strategic Significance

The biaryl ether scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., p38 MAPK, VEGFR) and anti-inflammatory agents. The target molecule, 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline , represents a critical intermediate where the aniline moiety provides a vector for amide coupling or urea formation, while the biphenyl ether tail occupies hydrophobic pockets within protein active sites.

This protocol details a robust, two-step synthesis designed for scalability and purity. Unlike generic procedures, this guide optimizes the SNAr coupling by leveraging the "Fluorine Effect" for enhanced electrophilicity and employs a catalytic hydrogenation strategy that minimizes byproduct formation.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected at the ether linkage and the amine functionality.

  • C-O Bond Formation: The ether linkage is established via Nucleophilic Aromatic Substitution (SNAr). We select 2-Fluoro-5-methyl-1-nitrobenzene (4-fluoro-3-nitrotoluene) as the electrophile.

    • Expert Insight: Although fluorine is a poor leaving group in SN1/SN2 reactions, it is superior in SNAr due to its high electronegativity. This withdraws electron density from the ipso-carbon, stabilizing the Meisenheimer complex intermediate and lowering the activation energy for nucleophilic attack.

  • Nitro Reduction: The nitro group is reduced to the aniline using heterogeneous catalysis (Pd/C + H2), ensuring clean conversion without the metal waste associated with Fe or Sn reductions.

SynthesisWorkflow SM1 4-Phenylphenol (Nucleophile) INT Intermediate: 2-(Biphenyl-4-yloxy)-5-methyl-1-nitrobenzene SM1->INT Step 1: SNAr K2CO3, DMF, 90°C SM2 4-Fluoro-3-nitrotoluene (Electrophile) SM2->INT PROD Target: 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline INT->PROD Step 2: Hydrogenation H2, Pd/C, MeOH

Caption: Two-step synthetic pathway: SNAr coupling followed by catalytic nitro reduction.

Step 1: SNAr Ether Coupling

Objective: Synthesis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methyl-1-nitrobenzene.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/VolRole
4-Phenylphenol 170.211.05.11 g (30 mmol)Nucleophile
4-Fluoro-3-nitrotoluene 155.131.15.12 g (33 mmol)Electrophile
Potassium Carbonate (K2CO3) 138.211.56.22 gBase
DMF (Anhydrous) --60 mLSolvent
Experimental Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under argon flow.[7]

  • Charging: Add 4-Phenylphenol (5.11 g) and anhydrous K2CO3 (6.22 g) to the flask.

  • Solvation: Add anhydrous DMF (60 mL). Stir at room temperature for 15 minutes to allow partial deprotonation of the phenol. The mixture will appear as a white suspension.

  • Addition: Add 4-Fluoro-3-nitrotoluene (5.12 g) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C in an oil bath.

    • Monitoring: Monitor by TLC (Eluent: 10% EtOAc in Hexanes). The starting phenol (Rf ~0.3) should disappear, and a less polar yellow spot (Product, Rf ~0.6) should appear. Reaction time is typically 3–5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.

    • Stir for 30 minutes to ensure all DMF is dissolved in the aqueous phase.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the yellow solid in a vacuum oven at 50°C overnight.

    • Yield Expectation: 85–95% (approx. 8.0–8.9 g).

    • Purification: Usually not required.[7] If necessary, recrystallize from hot Ethanol.

Step 2: Catalytic Nitro Reduction

Objective: Reduction to 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/VolRole
Nitro Intermediate 305.331.06.11 g (20 mmol)Substrate
10% Pd/C -10 wt%0.61 gCatalyst
Methanol --100 mLSolvent
Hydrogen (H2) 2.02ExcessBalloonReductant
Experimental Protocol

SAFETY WARNING: Dry Pd/C is pyrophoric. Always keep it wet with solvent. Purge reaction vessels with inert gas (Nitrogen/Argon) before introducing Hydrogen.

  • Setup: To a 500 mL RBF (or hydrogenation bottle), add the Nitro Intermediate (6.11 g).

  • Solvation: Add Methanol (100 mL) and stir to dissolve (slight heating may be required).

  • Catalyst Addition:

    • Critical Step: Stop stirring. Carefully add the 10% Pd/C (0.61 g) under a gentle stream of nitrogen. Do not dump the catalyst; add it slowly to avoid sparking.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Insert a balloon filled with H2 gas via a needle.

    • Insert a vent needle and purge the headspace with H2 for 30 seconds, then remove the vent needle.

    • Stir vigorously at room temperature.

    • Monitoring: The yellow color of the nitro compound will fade to a colorless or pale brown solution. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Reaction time: 4–12 hours.[8]

  • Workup:

    • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C catalyst. Wash the pad with Methanol (50 mL).

    • Caution: Do not let the filter cake dry out completely in air, as the spent catalyst can be pyrophoric. Keep it wet with water after filtration.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) to yield the crude aniline.

  • Purification:

    • The crude product is often pure enough for subsequent steps.

    • If purification is needed, use Flash Column Chromatography (SiO2, Gradient: 0% → 30% EtOAc in Hexanes).

Characterization & Validation

Since this is a synthesized intermediate, validate structure using 1H NMR.

Predicted 1H NMR Data (400 MHz, DMSO-d6):

  • δ 7.60–7.30 (m, 9H): Biphenyl aromatic protons (multiplet).

  • δ 6.95 (d, 2H): Phenoxy protons ortho to ether linkage.

  • δ 6.75 (d, 1H): Aniline ring proton at C3 (ortho to ether, meta to amine).

  • δ 6.60 (s, 1H): Aniline ring proton at C6 (ortho to amine, meta to methyl).

  • δ 6.45 (d, 1H): Aniline ring proton at C4.

  • δ 4.80 (s, 2H): -NH2 (broad singlet, D2O exchangeable).

  • δ 2.15 (s, 3H): -CH3 (Ar-Methyl).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Step 1: Low Conversion Wet DMF or weak baseEnsure DMF is anhydrous (stored over mol sieves). Increase temperature to 110°C.
Step 1: Hydrolysis Water in reactionThe F-nitro compound can hydrolyze to the phenol if water is present. Ensure strictly anhydrous conditions.
Step 2: Incomplete Reduction Catalyst poisoningSulfur or halides can poison Pd. Ensure Step 1 product is washed thoroughly with water to remove salts.
Step 2: Over-reduction Hydrogenolysis of EtherRare under these mild conditions. If observed, switch to Fe/NH4Cl reduction (Iron powder, EtOH/H2O, reflux).

References

  • SNAr Mechanism & Fluorine Effect

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link

  • Yeager, G. W., & Schissel, D. N. (1991). "A convenient synthesis of 4-aryloxy-phthalonitriles." Synthesis, 1991(01), 63-68.
  • Catalytic Hydrogenation of Nitroarenes: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard reference for Pd/C reductions).
  • Ram, S., & Ehrenkaufer, R. E. (1984).

Sources

Application

Scalable production methods for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

Application Note: Scalable Manufacturing of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline Part 1: Executive Summary & Strategic Analysis Target Molecule: 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline CAS Registry Number: (An...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline CAS Registry Number: (Analogous to 2-phenoxy-5-methylaniline derivatives; specific CAS varies by biphenyl substitution) Core Application: Key intermediate for p38 MAP kinase inhibitors, VEGFR2 inhibitors, and high-performance pigment synthesis.[1]

The Scale-Up Challenge: The synthesis of diaryl ether anilines often suffers from two bottlenecks during scale-up:

  • Chemoselectivity: Avoiding N-arylation vs. O-arylation if starting from aminophenols.

  • Purification Costs: Transition metal-catalyzed couplings (Ullmann/Buchwald) can leave residual heavy metals (Cu, Pd) requiring expensive scavenging.[1]

The Solution: This protocol utilizes a robust, two-step Nucleophilic Aromatic Substitution (SNAr) – Hydrogenation sequence.[1] By employing the highly activated 4-chloro-3-nitrotoluene as the electrophile, we eliminate the need for expensive palladium catalysts in the coupling step and ensure exclusive O-arylation.[1] The subsequent reduction is performed via catalytic hydrogenation, the industrial gold standard for atom economy and cleanliness.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is broken down into two unit operations. The logic prioritizes the use of commodity starting materials (4-chloro-3-nitrotoluene and 4-phenylphenol) to minimize Cost of Goods Sold (COGS).[1]

SynthesisRoute SM1 4-Chloro-3-nitrotoluene (Commodity Electrophile) INTER Intermediate: 2-([1,1'-Biphenyl]-4-yloxy)-5-methyl-1-nitrobenzene SM1->INTER Step 1: S_NAr Coupling K2CO3, DMF, 120°C SM2 4-Phenylphenol (Nucleophile) SM2->INTER PROD Target: 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline INTER->PROD Step 2: Hydrogenation H2 (50 psi), Pd/C, MeOH

Caption: Retrosynthetic logic flow moving from commodity precursors through a nitro-intermediate to the final aniline.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of the Nitro Intermediate

Reaction: SNAr Coupling of 4-chloro-3-nitrotoluene and 4-phenylphenol.[1]

Rationale: We utilize Potassium Carbonate (K2CO3) in Dimethylformamide (DMF).[1] The base deprotonates the phenol to form the phenoxide, which attacks the electron-deficient aromatic ring of the nitro compound. The nitro group at the ortho position is critical; it activates the chlorine for displacement via the Meisenheimer complex mechanism.

Materials:

  • 4-Chloro-3-nitrotoluene (1.0 equiv)[1]

  • 4-Phenylphenol (1.05 equiv)[1]

  • Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.5 equiv)[1]

  • DMF (Dimethylformamide), anhydrous (5 vol relative to limiting reagent)

Protocol:

  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with DMF.

  • Reagent Addition: Add 4-Phenylphenol and K2CO3 under mild agitation. Critical: Use finely ground carbonate to maximize surface area.

  • Activation: Heat the slurry to 120°C for 30 minutes to ensure complete phenoxide formation.

  • Coupling: Add 4-Chloro-3-nitrotoluene. Maintain temperature at 125–130°C.

    • Process Control: Monitor via HPLC. Reaction is complete when limiting reagent < 0.5% (typically 4–6 hours).[1]

  • Quench & Workup:

    • Cool the mixture to 60°C.

    • Slowly add water (10 vol) over 1 hour. This induces controlled precipitation of the product.[2]

    • Cool to 20°C and age the slurry for 2 hours.

  • Isolation: Filter the yellow solid. Wash the cake with water (3 x 2 vol) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Expected Yield: 90–95% Appearance: Yellow crystalline solid.[1]

Step 2: Reduction to Target Aniline

Reaction: Heterogeneous Catalytic Hydrogenation.[1]

Rationale: Palladium on Carbon (Pd/C) is selected for its high turnover frequency.[1] Methanol is the solvent of choice due to high hydrogen solubility and ease of removal.

Materials:

  • Nitro Intermediate (from Step 1)[1]

  • 10% Pd/C (50% water wet) (5 wt% loading relative to substrate)[1]

  • Methanol (10 vol)[1]

  • Hydrogen Gas (H2)[1]

Protocol:

  • Safety Check: Ensure reactor is grounded. Purge with Nitrogen (N2) to remove oxygen.[1]

  • Loading: Charge Methanol, followed by the Nitro Intermediate.

  • Catalyst Addition: Add Pd/C slurry (pre-wetted in minimal water/methanol to prevent ignition).[1] Warning: Dry Pd/C is pyrophoric.[1]

  • Hydrogenation:

    • Purge reactor 3x with N2, then 3x with H2.

    • Pressurize to 3–5 bar (45–75 psi).

    • Heat to 40°C with vigorous stirring (mass transfer limited reaction).

  • Completion: Monitor H2 uptake. Reaction stops consuming gas upon completion (approx. 2–4 hours).[1] Confirm by HPLC (disappearance of nitro peak).

  • Filtration: Filter hot (or warm) through a Celite pad or sparkler filter to remove catalyst.[1] Wash cake with Methanol.[3]

  • Concentration: Distill off Methanol under reduced pressure.

  • Crystallization: Recrystallize from Ethanol/Heptane or Isopropanol to achieve >99.5% purity.

Expected Yield: 88–92% Appearance: Off-white to pale beige solid.[1]

Part 4: Process Safety & Quality Control

Impurity Profile & Control Strategy
Impurity TypeOriginControl Strategy
Bis-ether Double displacement (rare due to sterics)Control stoichiometry (1.05 equiv phenol).[1]
Unreacted Phenol Excess reagentRemoved during basic water wash in Step 1 workup.
Azo/Hydrazo dimers Incomplete reduction intermediateEnsure full H2 pressure and reaction time; do not stop early.
Pd Residue Catalyst leachingUse metal scavenger (e.g., SiliaMetS®) if ppm > 10.
Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic backbone) and 210 nm.[1]

Part 5: Process Visualization

The following diagram illustrates the physical workflow for the scale-up, highlighting critical safety nodes.

Workflow cluster_step1 Step 1: S_NAr Coupling cluster_step2 Step 2: Hydrogenation R1 Reactor A: DMF + Reagents Heat to 125°C Q1 Quench: Add Water Precipitate Product R1->Q1 F1 Filtration: Isolate Nitro Solid Q1->F1 Safe1 SAFETY CRITICAL: Exothermic Quench Q1->Safe1 R2 Autoclave: MeOH + Nitro Solid + Pd/C + H2 F1->R2 Transfer Dry Solid F2 Catalyst Removal: Filter Pd/C R2->F2 Safe2 SAFETY CRITICAL: Pyrophoric Catalyst R2->Safe2 C1 Crystallization: Final Polish F2->C1

Caption: Operational workflow emphasizing the transition from chemical synthesis to engineering controls.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] Link[1]

  • Lindley, J. (1984). Copper Assisted Nucleophilic Substitution of Aryl Halogen.[4] Tetrahedron, 40(9), 1433-1456.[1] Link[1]

  • Cantillo, D., & Kappe, C. O. (2010). Halogen–Lithium Exchange of 4-Chloro-3-nitrotoluene: A Scalable Flow Process. ChemSusChem, 3, 1-5.[1] (Supporting data on starting material stability). Link[1]

  • Blaser, H. U., et al. (2003). Industrial Scale Hydrogenation of Nitroarenes. Advanced Synthesis & Catalysis, 345(1-2), 103-144.[1] Link[1]

Sources

Method

Recrystallization and purification techniques for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

Application Note: Advanced Purification and Recrystallization Protocols for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline Introduction & Physicochemical Profiling The compound 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Recrystallization Protocols for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

Introduction & Physicochemical Profiling

The compound 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline presents a unique purification profile due to its dual functional nature. The molecule features a rigid, highly lipophilic biphenyl ether core and a polar, basic primary amine. Syntheses of such biphenyl ether anilines typically involve Ullmann-type cross-coupling followed by nitro reduction, or Smiles rearrangements[1]. Consequently, crude reaction mixtures are often contaminated with unreacted phenols, halogenated aromatics, and transition metal residues.

Direct crystallization of the crude mixture is frequently hindered by "oiling out"—a phenomenon where impurities depress the melting point and prevent the nucleation of the crystal lattice[2]. To establish a self-validating purification system, we leverage the basicity of the aniline group for an orthogonal liquid-liquid extraction, followed by a mixed-solvent recrystallization driven by the


 stacking of the biphenyl core.

Phase I: Orthogonal Pre-Purification (Acid-Base Extraction)

Causality & Mechanism: The primary amine allows for reversible protonation. By treating the organic solution of the crude mixture with aqueous hydrochloric acid, the aniline is converted to its water-soluble hydrochloride salt. Neutral and lipophilic impurities (e.g., biphenyl-4-ol or unreacted nitro precursors) remain in the organic phase and are discarded. Subsequent basification of the aqueous layer regenerates the free aniline, which is then extracted back into a fresh organic phase[3].

Protocol 1: Acid-Base Workup

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x 5 mL/g). Note: If an emulsion forms, add a small volume of saturated brine or filter the biphasic mixture through a pad of Celite to break it[3].

  • Phase Separation: Collect the aqueous layer (containing the protonated aniline). Discard the dark organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH > 10. The aqueous layer will turn cloudy as the free aniline precipitates out of the aqueous solution.

  • Recovery: Extract the basic aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-purified aniline as a solid or viscous oil.

AcidBase Crude Crude Reaction Mixture (in EtOAc) AddHCl Extract with 1M HCl (aq) & Separate Phases Crude->AddHCl Org1 Organic Phase (Neutral Impurities) AddHCl->Org1 Discard Aq1 Aqueous Phase (Protonated Aniline) AddHCl->Aq1 Keep AddNaOH Basify with 2M NaOH to pH > 10 Aq1->AddNaOH Extract Extract with fresh EtOAc & Separate Phases AddNaOH->Extract Org2 Organic Phase (Free Aniline) Extract->Org2 Keep Aq2 Aqueous Phase (Inorganic Salts) Extract->Aq2 Discard Dry Dry over Na₂SO₄ & Concentrate Org2->Dry Pure Pre-purified Aniline (Ready for Crystallization) Dry->Pure

Workflow for the orthogonal acid-base extraction of substituted anilines.

Phase II: Solvent-Pair Recrystallization

Causality & Mechanism: For highly substituted anilines, a single solvent rarely provides the ideal solubility curve (sparingly soluble at room temperature, completely soluble at boiling)[4]. A mixed-solvent system utilizing the "like dissolves like" principle is optimal. Ethanol acts as the primary solvent, dissolving the lipophilic biphenyl ether core at elevated temperatures. Water acts as the anti-solvent, decreasing solubility to force nucleation upon cooling[4].

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: Place the pre-purified 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline in an Erlenmeyer flask. Add a minimal amount of boiling ethanol until the solid just dissolves.

  • Hot Filtration: If insoluble particulates or color bodies remain, add a small amount of activated charcoal, boil briefly, and perform a hot filtration through fluted filter paper to remove insoluble impurities[3].

  • Saturation (Cloud Point): Keep the filtrate at a gentle boil. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (indicating the saturation point has been reached)[4].

  • Clarification: Add 1-2 drops of hot ethanol until the solution just turns clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature to promote the slow, selective formation of the crystal framework[5].

  • Isolation: Once crystal formation is observed, transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold 1:1 ethanol/water. Dry completely under vacuum.

Recrystallization Start Pre-purified Aniline Dissolve Dissolve in minimal boiling Ethanol Start->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter AddWater Titrate hot Water dropwise until cloud point HotFilter->AddWater CoolRoom Cool slowly to Room Temperature AddWater->CoolRoom IceBath Cool in Ice Bath (0-4 °C) CoolRoom->IceBath Filter Vacuum Filtration & Cold Wash IceBath->Filter Crystals Pure Crystalline Product Filter->Crystals Solid MotherLiq Mother Liquor (Soluble Impurities) Filter->MotherLiq Filtrate

Step-by-step mixed-solvent recrystallization pathway for biphenyl ether anilines.

Quantitative Data Presentation: Solvent System Optimization

While Ethanol/Water is the standard, other solvent pairs can be utilized depending on the specific impurity profile. The table below summarizes empirical expectations for biphenyl ether aniline derivatives.

Solvent SystemRatio (v/v)Expected YieldExpected PurityMechanistic Notes
Ethanol / Water ~ 3:175-85%>99%Excellent for removing polar impurities. High hydrogen-bonding capacity prevents oiling out.
EtOAc / Hexanes ~ 1:460-70%>95%Good for highly lipophilic batches; however, rapid precipitation can trap impurities within the crystal framework[5].
Toluene / Heptane ~ 1:380-90%>98%Toluene effectively solvates the biphenyl core; high boiling point allows broad temperature gradients.

Analytical Validation

A self-validating protocol requires rigorous endpoint analysis to ensure the integrity of the purified compound:

  • Visual Inspection: The product should transition from a dark, oily crude to off-white or white crystalline needles/plates.

  • Melting Point: A sharp melting point range (

    
    T ≤ 2 °C) confirms the uniformity of the crystal lattice.
    
  • Chromatography: TLC should reveal a single spot. The basic nature of the amine may cause streaking on standard silica; adding 0.1-1% triethylamine to the eluent resolves this issue[3].

References[4] Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmUaYHAaXj0Iqz3sLhkhWYktcsjg0OCS-LnYLB24fYZMij_Oc0ZLHADBXEMgweJZXIVwVutiGUs577vIZaggVh5a16ZmzbKxDXWjV8o6UXg_rH_T8n6u1ieRzTw_9ZEs_4W9dcqOamUrXxVA8U_xr7bUoAPiysLLLRgdNAeGEXE-udLbqgx2DtZB4PAfBy3_7cBdVd3dixqNyuvj0YSBI=[3] Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfRU2Z_5wHMy_8Q6jpe401SUZnCqsuWSgclKBALr6W4FjpzavroY4cjVQGEvtseggSPdTaCBvEiOthqGY8KlTyczXPiEcl5hAELlh5LyYcrwp-fSrJ-VWPyQ26IhLBFzopIPsiT041llGjA2ZlGrmfipHTuRyIUlRN5kWFVpL1n-094U5mcOJrDZDV8j9E4FxnZGMFrLa6tCZ8-FSu3hBi9KKdWFMw2qq_aTRCtH-fIXKim50=[5] Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. Scribd.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDig8bt4aZjxhpMgtMy2Ji1sKJzZkt8KSK8Osxi-l1WZeivm7t1SC7_inExvxPizR5OyYawhGr8qHEsIunLuaCs67kC8vmVzFiG-_AF7Mh0L9-ZOn3-iNLL5o3TFVEg4cgjEyJQxhSyTl3wcb2oLmemE5D13E=[2] Purification: How To - Chemistry. University of Rochester.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAZf_ezAVf-aUQdr75wsjeqX-9YcD7PGKUXxQl6QmnlxFCdjxRqe1onYyBPOpIgIVnfZw7uAv27oVtYogIuKPR64hixghYXQZDGoREkG6TpXH_ohkYegzbF3GDjQsgMK9odDtsLhPpJbg15LOLPWqtN_N1iWR7_4obEUsO6edZncwtCs3HrYRlP47qIaXE[1] Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdxbwB8TAoj3Bxj4ti99Y0vnYhtu4nH0krPq6RwQY-QV6qD93LMc4B3qwkNtUbsDh9nNkrjLHsACX0zXL6H68gDgRivf-GRWg7f01r4-pS40Bj5NH2ddq9Tm_2S0HvN5wQR5-2n5wkvcJ3BtYWPG-dQ57e0yEeoTQeLC0wxonQ07TXMOh_HWZofvxiF7MNt_EMO5vQO9qhqWJuhFmEFY016PO-3nmckxIoew==

Sources

Application

Technical Guide: Handling, Storage, and Preparation of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

This Application Note provides a comprehensive technical guide for the handling, storage, and preparation of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline . Designed for research scientists and drug discovery professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the handling, storage, and preparation of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline . Designed for research scientists and drug discovery professionals, this document treats the compound as a high-value, sensitive intermediate often utilized in the synthesis of kinase inhibitors and other bioactive small molecules.

Introduction & Chemical Identity

2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is a specialized aryloxy aniline scaffold. Structurally, it consists of a central aniline core substituted with a methyl group at the 5-position and a bulky 4-phenylphenoxy (biphenyl ether) group at the 2-position. This motif is frequently observed in medicinal chemistry, particularly in the design of p38 MAP kinase inhibitors and Type II kinase inhibitors where the biaryl ether moiety occupies the hydrophobic back pocket of the ATP binding site.

Due to the presence of the primary amine and the electron-rich biaryl system, this compound requires specific handling to prevent oxidation (N-oxide formation) and photolytic degradation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDetail
Systematic Name 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline
Alternative Names 2-(4-Phenylphenoxy)-5-methylaniline; 3-Amino-4-(4-phenylphenoxy)toluene
Chemical Formula C₁₉H₁₇NO
Molecular Weight 275.35 g/mol
Physical State Solid (Typically off-white to beige powder)
Solubility High: DMSO, Ethanol, DCM, EtOAc Low: Water, Hexanes
Predicted LogP ~4.5 - 5.0 (Highly Lipophilic)
pKa (Conjugate Acid) ~3.5 - 4.5 (Weakly basic aniline)

Safety & Hazard Assessment

WARNING: As an aniline derivative, this compound should be treated as a potential carcinogen, mutagen, and skin sensitizer . Although specific toxicological data may be limited, structural analogs (e.g., p-cresidine) exhibit significant toxicity.

Core Safety Protocols
  • Engineering Controls: Always handle within a certified Chemical Fume Hood or Glovebox .

  • PPE:

    • Respiratory: N95 or P100 respirator if handling open powder outside a hood (not recommended).

    • Skin: Double nitrile gloves (0.11 mm min. thickness). The lipophilic nature of the biaryl ether tail facilitates skin absorption.

    • Eyes: Chemical safety goggles.

  • Waste Disposal: Segregate as Hazardous Organic Waste (Halogen-free). Do not dispose of down the drain.

Storage & Stability Protocol

The primary degradation pathways for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline are oxidation of the amine and photo-oxidation of the aromatic system.

Storage Logic Tree

The following decision matrix outlines the optimal storage conditions based on usage frequency.

StorageProtocol Start Compound Receipt IsSolid Is it Solid or Solution? Start->IsSolid Solid Solid Powder IsSolid->Solid Solution Stock Solution (DMSO) IsSolid->Solution LongTerm Long-Term (>1 Month)? Solid->LongTerm SolventCheck Solvent: DMSO/Ethanol Solution->SolventCheck Freezer Store at -20°C Argon/Nitrogen Headspace Desiccated LongTerm->Freezer Yes Fridge Store at 4°C Dark, Tightly Sealed LongTerm->Fridge No Aliquot Aliquot to Single-Use Vials (Avoid Freeze-Thaw) SolventCheck->Aliquot StoreSol Store at -80°C (Preferred) or -20°C Aliquot->StoreSol

Figure 1: Decision matrix for the storage of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline.

Key Storage Parameters[3][4][6][11][12]
  • Temperature: -20°C for bulk solid; -80°C for DMSO stocks.

  • Atmosphere: Hygroscopic and oxidation-sensitive. Flush headspace with Argon or Nitrogen before resealing.

  • Container: Amber glass vials with Teflon-lined caps to prevent leaching and light exposure.

Solubilization & Stock Preparation

Due to the high lipophilicity (LogP > 4), this compound is practically insoluble in water. Dimethyl Sulfoxide (DMSO) is the preferred solvent for biological assays.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume: 1 mL Required Mass: ~2.75 mg (Based on MW 275.35)

  • Weighing:

    • Equilibrate the vial to room temperature before opening to prevent water condensation.

    • Weigh 2.75 mg of solid into a sterile, amber glass vial.

  • Dissolution:

    • Add 1.0 mL of high-purity (>99.9%) Anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Note: If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional):

    • If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon or Cellulose Acetate as the compound may adsorb.

  • Aliquoting:

    • Dispense into 50–100 µL aliquots to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

Solubility Compatibility Table
SolventSolubility Limit (Est.)Application
DMSO > 50 mMStock solutions, Biochemical assays
Ethanol > 20 mMChemical synthesis, some biological assays
DCM > 100 mMSynthesis, extraction
Water < 10 µMInsoluble - Requires carrier (e.g., Cyclodextrin)
PBS (pH 7.4) < 10 µMPrecipitation risk upon dilution

Quality Control & Characterization

Verify the identity and purity of the material before critical experiments.

Recommended QC Method: LC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (High organic content required to elute the lipophilic biphenyl tail).

  • Detection: UV at 254 nm and 280 nm; ESI+ MS (Expected [M+H]⁺ = 276.36).

Experimental Workflow: Stock to Assay

The following diagram illustrates the critical path from solid powder to aqueous assay buffer, highlighting the "Intermediate Dilution Step" necessary to prevent precipitation.

AssayPrep Stock 10 mM Stock (100% DMSO) Intermed Intermediate Dilution (10x Conc. in Media/Buffer) Stock->Intermed Dilute 1:100 (Slow addition + Vortex) Final Final Assay Well (1x Conc., <1% DMSO) Stock->Final Direct Addition Intermed->Final Add to Cells/Enzyme Precip Risk: Precipitation! Final->Precip If Mixing is Poor

Figure 2: Dilution workflow to minimize precipitation risk in aqueous buffers.

Critical Step: The Intermediate Dilution

Directly adding high-concentration DMSO stock to water often causes "crashing out" (precipitation) of lipophilic compounds. Correct Method:

  • Prepare a 100x or 1000x stock in DMSO.

  • Dilute this 1:10 into the assay buffer (creating a 10x working solution with 10% DMSO).

  • Add this working solution to your final well to achieve 1x concentration and 1% DMSO.

References

  • General Handling of Aryl Amines

    • Occupational Safety and Health Administration (OSHA). Guideline for Aniline and Derivatives.Link

  • Solubility & DMSO Stock Preparation

    • Balakin, K. V., et al. (2004).[1] "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Biomolecular Screening, 9(1), 22-31.[1] Link

  • Synthesis of Biaryl Ether Anilines (Chan-Lam Coupling)

    • Evans, D. A., et al. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937-2940. Link

  • Kinase Inhibitor Scaffolds

    • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008. (Contextual reference for biaryl ether scaffolds). Link

Sources

Method

Application Note: 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline as a Privileged Scaffold in Type II Kinase Inhibitor Synthesis

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. While Type I inhibitors compete directly with ATP in the highly conserved active site, Type II inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. While Type I inhibitors compete directly with ATP in the highly conserved active site, Type II inhibitors achieve superior selectivity by binding to the inactive "DFG-out" conformation of the kinase[1].

This application note details the structural rationale, synthetic methodologies, and empirical validation for utilizing 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline (BMA) as a core building block. By acting as a rigidified, extended hydrophobic anchor, the BMA scaffold is uniquely suited for the synthesis of diaryl urea-based Type II kinase inhibitors targeting pathways such as VEGFR2, B-RAF, and c-Met.

Mechanistic Insights: The Rationale Behind the Scaffold

As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the causality of molecular interactions. The BMA scaffold is not merely a linker; it is a highly engineered pharmacophore designed to exploit specific microenvironments within the kinase domain:

  • The Biphenyl-4-yloxy Tail (Hydrophobic Anchor): Type II inhibitors must occupy an allosteric hydrophobic pocket exposed only when the Asp-Phe-Gly (DFG) motif flips outward[2]. The biphenyl group provides a massive, rigid hydrophobic extension that perfectly complements this deep cleft via

    
     stacking and van der Waals interactions.
    
  • The Ether Linkage (~120° Bend): A direct biaryl linkage would be too rigid to navigate the kinase hinge region. The oxygen atom acts as a critical pivot, providing a ~120° angle that allows the biphenyl tail to project past the gatekeeper residue and fold deeply into the hydrophobic pocket[3].

  • The 5-Methyl Group (Steric Steering): Unrestricted rotation around the aniline core incurs a high entropic penalty upon binding. The 5-methyl group sterically restricts the rotation of the adjacent ether and urea bonds, pre-organizing the molecule into its bioactive conformation.

  • The Aniline Amine (Nucleophilic Hub): The primary amine serves as the ideal nucleophile for coupling with aryl isocyanates, forming the diaryl urea hydrogen-bond network that anchors to the catalytic glutamate and DFG aspartate residues[4].

BindingMode Hinge Hinge Region (ATP Pocket) Urea Diaryl Urea Linker (H-Bond Network) Hinge->Urea H-Bonds BMA_Amine Aniline NH (Attachment) Urea->BMA_Amine Covalent DFG DFG-Out Motif (Asp/Glu Residues) DFG->Urea H-Bonds Hydrophobic Allosteric Hydrophobic Pocket (Deep Cleft) BMA_Methyl 5-Methyl Group (Steric Lock) BMA_Amine->BMA_Methyl Rigidifies BMA_Ether Ether Linker (~120° Bend) BMA_Amine->BMA_Ether Covalent BMA_Biphenyl Biphenyl Moiety (Hydrophobic Tail) BMA_Ether->BMA_Biphenyl Projects BMA_Biphenyl->Hydrophobic pi-pi / vdW

Fig 1: Pharmacophore mapping of the BMA scaffold within the DFG-out kinase pocket.

Synthetic Workflows & Protocols

The synthesis of BMA-derived inhibitors is a two-stage process: the construction of the diaryl ether aniline core, followed by urea formation[5].

SynthesisWorkflow A 2-Fluoro-5-methyl nitrobenzene C Nitro-biphenyl ether (Intermediate) A->C K2CO3, DMF 120°C, 12h B Biphenyl-4-ol B->C D BMA Scaffold (Aniline) C->D H2, Pd/C EtOH, RT, 4h F Diaryl Urea (Type II Inhibitor) D->F DCM, RT, 6h E Aryl Isocyanate E->F

Fig 2: Two-stage synthetic workflow for BMA-derived Type II kinase inhibitors.

Protocol A: De Novo Synthesis of the BMA Scaffold

Objective: Synthesize the BMA core via Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

Step-by-Step Methodology:

  • SNAr Coupling: In an oven-dried 250 mL round-bottom flask, dissolve 2-fluoro-5-methylnitrobenzene (1.0 eq, 10 mmol) and biphenyl-4-ol (1.05 eq, 10.5 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous

    
     (2.0 eq, 20 mmol). Causality:
    
    
    
    is selected over stronger bases like NaH to prevent the competitive degradation of the nitroarene, while DMF provides the high dielectric constant necessary to stabilize the Meisenheimer complex transition state.
  • Heating: Stir the suspension at 120 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with

    
     (150 mL), and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over 
    
    
    
    and concentrate in vacuo to yield the nitro-intermediate.
  • Reduction: Dissolve the crude nitro-intermediate in absolute EtOH (40 mL). Add 10% Pd/C (0.1 eq by weight). Causality: Catalytic hydrogenation is strictly preferred over Fe/HCl reduction to avoid trace heavy metal contamination, which can cause false positives in downstream biochemical kinase assays.

  • Hydrogenation: Stir under an

    
     atmosphere (balloon pressure) at room temperature for 4 hours. Filter through a pad of Celite, wash with EtOH, and concentrate to yield the pure BMA scaffold.
    

Self-Validation Checkpoint: Analyze the reduction mixture via LC-MS. The protocol is validated when the nitro-intermediate peak (


 306) completely disappears, replaced by the BMA product peak (

276). If the nitro peak persists, recharge the flask with fresh

gas and stir for an additional 2 hours.
Protocol B: Assembly of the Diaryl Urea Inhibitor

Objective: Incorporate BMA into a "Sorafenib-like" Type II inhibitor framework[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized BMA (1.0 eq, 2 mmol) in anhydrous Dichloromethane (DCM) (15 mL). Causality: DCM is a non-nucleophilic, aprotic solvent that prevents competitive side reactions with the highly electrophilic isocyanate.

  • Coupling: Dropwise, add an appropriately substituted aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq, 2.1 mmol) dissolved in DCM (5 mL) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. The diaryl urea product will typically precipitate out of the solution as a white/off-white solid due to its high crystallinity and strong intermolecular hydrogen bonding.

  • Isolation: Filter the precipitate, wash with cold DCM (10 mL) and Hexanes (10 mL), and dry under high vacuum.

Self-Validation Checkpoint: Perform FTIR spectroscopy on the isolated solid. The protocol is successful if the strong isocyanate stretch (~2270


) is absent, and sharp urea N-H stretching bands appear at ~3300 

alongside the urea carbonyl (C=O) stretch at ~1650

.

Empirical Data & Optimization

The causality behind the reaction conditions and structural choices is supported by the following quantitative data.

Table 1: Optimization of the SNAr Coupling Step (Protocol A) Demonstrating the necessity of precise base/solvent pairing for optimal yield.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Causality / Observation
1

THF66 (Reflux)2445Weak base and low boiling point lead to incomplete conversion.
2

DMF 120 12 88 Optimal conditions; high polarity stabilizes the transition state.
3

DMSO150672Faster reaction, but excessive heat causes trace ether cleavage.
4NaHDMF0 to 80465Strong base causes competitive degradation of the starting materials.

Table 2: Comparative Kinase Inhibitory Activity (


) 
Demonstrating the structure-activity relationship (SAR) of the biphenyl extension.
Scaffold Tail (R-Group)VEGFR2

(nM)
B-RAF(V600E)

(nM)
Structural Rationale
Phenyl Ether145210Fails to fully occupy the extended hydrophobic pocket.
4-Phenoxyphenyl Ether4265Improved

stacking, but highly flexible, increasing entropic penalty.
Biphenyl-4-yloxy (BMA) 8 12 Rigid biphenyl system perfectly fills the deep allosteric cleft.

References

  • Synthesis and bioevaluation of diaryl urea derivatives as potential antitumor agents for the treatment of human colorectal cancer. European Journal of Medicinal Chemistry. 6

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry. 4

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry.1

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. 5

  • Diarylureas. Encyclopedia MDPI. 2

  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. 3

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in the preparation of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

The following technical guide serves as a specialized support resource for the synthesis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline . It is designed to address the specific kinetic and thermodynamic challenges inhere...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the synthesis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline . It is designed to address the specific kinetic and thermodynamic challenges inherent in Nucleophilic Aromatic Substitution (


) and Nitro Group Reduction.

Executive Summary & Reaction Architecture

The preparation of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline typically proceeds via a two-stage convergent synthesis:

  • Ether Formation (

    
    ):  Coupling of 2-fluoro-5-methyl-1-nitrobenzene with 4-phenylphenol.
    
  • Nitro Reduction: Catalytic hydrogenation or chemical reduction of the nitro intermediate to the target aniline.

While conceptually straightforward, this route is prone to specific "silent" failures—impurities that are difficult to separate or that poison downstream steps. This guide focuses on the causality of these side reactions and engineering controls to prevent them.

Master Reaction Workflow

The following diagram outlines the critical pathway and the divergence points where side reactions occur.

ReactionPathway SM1 2-Fluoro-5-methyl- 1-nitrobenzene Inter Nitro Ether Intermediate SM1->Inter Step 1: SNAr (K2CO3, DMF, 80°C) Imp1 Impurity A: Phenolic Hydrolysis (5-methyl-2-nitrophenol) SM1->Imp1 Trace H2O (Hydrolysis) SM2 4-Phenylphenol SM2->Inter Step 1: SNAr (K2CO3, DMF, 80°C) Target Target Aniline Product Inter->Target Step 2: Reduction (H2, Pd/C) Imp2 Impurity B: Azo/Azoxy Dimers Inter->Imp2 High pH or O2 leak Imp3 Impurity C: Hydroxylamine Inter->Imp3 Incomplete Reduction

Figure 1: Synthetic pathway highlighting critical divergence points for impurity formation.

Step 1: Ether Formation ( )

Objective: Displace the activated fluoride with the phenoxide of 4-phenylphenol.

The Core Problem: Hydrolytic Competition

The most persistent issue in this step is the formation of 5-methyl-2-nitrophenol .

  • Mechanism: Trace water in the solvent (DMF/DMSO) or hygroscopic base (

    
    ) acts as a competitive nucleophile. Hydroxide is a smaller, harder nucleophile than the bulky 4-phenylphenoxide, often reacting faster even at low concentrations [1].
    
  • Consequence: The phenolic impurity is chemically similar to the starting phenol, making purification difficult.

Protocol & Troubleshooting
ParameterRecommendationTechnical Rationale
Solvent Quality Anhydrous DMF or NMP (


)
Water content

exponentially increases hydrolysis rates due to the high electrophilicity of the fluoronitrobenzene.
Base Selection

(milled, dried) or

Cesium increases the solubility of the phenoxide, enhancing the rate of the desired

over hydrolysis.
Stoichiometry 1.05 eq 4-Phenylphenol : 1.0 eq NitroUse a slight excess of the phenol. It is easier to remove unreacted phenol (acidic wash) than unreacted fluoronitrobenzene.
Temperature

Avoid

. High temps promote nitrite displacement (rare) and oxidative degradation.
FAQ: Step 1

Q: My reaction mixture turned dark black, and yield is low. What happened? A: This indicates Meisenheimer complex decomposition or oxidation of the phenoxide.

  • Cause: Likely presence of oxygen at high temperatures.

  • Fix: Degas solvents with

    
     sparging for 15 minutes before heating. Phenoxides are electron-rich and prone to oxidation.
    

Q: I see a new spot on TLC just below the product. A: This is likely the hydrolysis product (nitrophenol) .

  • Test: Treat a TLC aliquot with aqueous NaOH. If the spot turns bright yellow/orange, it is a nitrophenol (phenolate formation).

  • Remediation: You must dry your solvent (molecular sieves) and reagents.

Step 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the amine without cleaving the ether or saturating the biphenyl rings.

The Core Problem: Azo Dimerization & Hydroxylamine Stall

Reduction is not a single step; it proceeds via Nitro


 Nitroso 

Hydroxylamine

Amine.
  • Stall Point: The reduction of the hydroxylamine to the amine is the rate-determining step. If this stalls, the hydroxylamine accumulates.

  • Side Reaction: Nitroso and Hydroxylamine intermediates condense to form Azoxy species, which reduce to Azo dimers (colored impurities) [2].

Troubleshooting Guide: Reduction

ReductionLogic Start Issue: Incomplete Reduction or Colored Impurities CheckColor Is the mixture Red/Orange? Start->CheckColor RedYes Yes: Azo/Azoxy Formation CheckColor->RedYes Yes RedNo No: Hydroxylamine Stall CheckColor->RedNo No ActionAzo Cause: Basic pH or O2 leak. Fix: Add 1% AcOH to solvent or check H2 pressure. RedYes->ActionAzo ActionHydro Cause: Catalyst Poisoning. Fix: Filter & Fresh Catalyst or Increase Temp (mildly). RedNo->ActionHydro

Figure 2: Diagnostic logic for reduction issues.

IssueIdentificationRoot CauseCorrective Action
Azo Dimer Orange/Red product; Mass =

(approx)
Basic conditions promote condensation of intermediates.Run hydrogenation in EtOH/EtOAc with trace Acetic Acid (1-2%) to protonate intermediates and prevent coupling.
Hydroxylamine

peak in MS; Spot trails on TLC.
Catalyst deactivation or insufficient

pressure.
Increase

pressure (balloon

50 psi). Ensure no sulfur/phosphorus poisons from Step 1 carried over.
Ether Cleavage Presence of 4-phenylphenol in product.Over-active hydrogenolysis (rare for diphenyl ethers).Switch from Pd/C to Pt/C (sulfided) or Fe/NH4Cl (chemical reduction) if cleavage is observed.
FAQ: Step 2

Q: Can I use Fe/HCl instead of catalytic hydrogenation? A: Yes, but with caution.

  • Pros: Eliminates risk of ring saturation or ether cleavage.

  • Cons: Iron sludge can trap the product.

  • Optimization: Use Fe powder with ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
      in Ethanol/Water at reflux. This is milder than HCl and prevents acid-catalyzed hydrolysis of the ether [3].
    

Q: I see "M+14" or methylated impurities. A: If using Methanol as a solvent, reductive alkylation is possible (forming N-methyl aniline).

  • Fix: Switch solvent to Ethanol or Ethyl Acetate . Avoid Methanol for aniline synthesis unless necessary.

Analytical Checkpoints (Self-Validation)

To ensure "Trustworthiness" in your results, implement these stop/go criteria:

  • Post-Step 1 (S_NAr):

    • 1H NMR: Check for the disappearance of the doublet (or multiplet) corresponding to the proton ortho to the fluorine in the starting material.

    • Limit: Hydrolysis impurity (nitrophenol) must be

      
       before proceeding, as it can poison the Pd/C catalyst in Step 2.
      
  • Post-Step 2 (Reduction):

    • Visual: Product should be off-white to pale brown. Bright yellow/orange indicates azo contamination.

    • HPLC: Monitor for the "Hydroxylamine tail." If present, re-subject to hydrogenation conditions immediately; hydroxylamines are unstable and can degrade upon storage.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
    • Context: Explains the competitive rates of vs in activ
  • Nitro Reduction Pathways & Side Reactions

    • Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem.
    • Context: The foundational work establishing the Nitro Nitroso Hydroxylamine Amine pathway and the "Haber Cycle" of azo form
  • Selective Reduction Methodologies

    • Ram, S., & Ehrenkaufer, R. E. (1984).
    • Context: Describes mild reduction conditions that avoid azo form
  • Process Safety in Nitration/Reduction

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.
    • Context: Critical data on the thermal instability of hydroxylamine intermedi
Optimization

Technical Support Center: Solubility Optimization for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

Status: Active Last Updated: February 27, 2026 Technical Lead: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: February 27, 2026 Technical Lead: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Profile[1][2]

2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is a highly lipophilic building block often utilized in the synthesis of kinase inhibitors and fluorescent probes. Its structure combines a weakly basic aniline head group with a bulky, hydrophobic biphenyl ether tail.

Users frequently encounter precipitation when transitioning this compound from organic stock solutions into aqueous biological buffers. This guide addresses the thermodynamic and kinetic solubility challenges inherent to this structural class.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Solubility
LogP (Predicted) ~4.5 – 5.2High lipophilicity; practically insoluble in water at neutral pH.
pKa (Conjugate Acid) ~4.0 – 4.5 (Aniline N)Ionizable only at low pH (< 4.0). Neutral at physiological pH (7.4).
Key Structural Feature Biphenyl Ether MoietyProne to

-

stacking and aggregation in aqueous media.
Preferred Solvents DMSO, Ethanol, DCMSoluble in polar aprotic and non-polar organic solvents.

Critical Troubleshooting Workflows

Issue 1: "My compound precipitates immediately upon adding DMSO stock to PBS/Media."

Diagnosis: Solvent Shock (Kinetic Precipitation). Mechanism: The biphenyl tail is extremely hydrophobic. When a concentrated DMSO stock (high dielectric constant, organic) hits the aqueous buffer (high polarity), the local solubility limit is instantly exceeded before mixing can occur, creating a "milky" micro-suspension.

Corrective Protocol: Intermediate Dilution Step Do not pipette directly from 100% DMSO to 100% Aqueous Buffer.

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 100× the final assay concentration (e.g., 10 mM).

  • Create Intermediate: Dilute the stock 1:10 into a "transition solvent" (e.g., Ethanol or PEG-400) or a surfactant-rich buffer (e.g., PBS + 5% Tween-80).

  • Final Dilution: Add this intermediate dropwise to the final vortexing buffer.

Issue 2: "The solution is clear initially but precipitates after 2 hours."

Diagnosis: Thermodynamic Instability (Supersaturation).[1] Mechanism: You likely achieved a metastable state. The compound was kinetically trapped in solution but slowly aggregated due to the lattice energy of the biphenyl groups driving crystallization.

Corrective Protocol: Carrier Protection You must stabilize the hydrophobic domains using a carrier molecule.

  • Cyclodextrins: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . The biphenyl group fits well into the
    
    
    -CD cavity.
    • Recipe: Prepare the aqueous buffer with 10-20% (w/v) HP-

      
      -CD before adding the compound.
      
  • BSA Carrier: For cell assays, ensure the media contains BSA (Bovine Serum Albumin), which acts as a "molecular sponge" for lipophilic small molecules.

Interactive Troubleshooting Decision Tree

The following logic flow helps you select the correct solubilization strategy based on your assay constraints.

SolubilityTree Start Start: Solubility Issue IsAcidPermitted Is acidic pH (< 4.0) permitted in assay? Start->IsAcidPermitted UseAcid Protocol A: Acidify to pH 2-3 (Protonate Aniline) IsAcidPermitted->UseAcid Yes IsDMSOLimit Is DMSO limit > 1%? IsAcidPermitted->IsDMSOLimit No DirectDMSO Protocol B: Direct DMSO Stock (Use Intermediate Step) IsDMSOLimit->DirectDMSO Yes IsSurfactantAllowed Are surfactants/proteins allowed? IsDMSOLimit->IsSurfactantAllowed No UseCyclodextrin Protocol C: Use HP-beta-Cyclodextrin or BSA Carrier IsSurfactantAllowed->UseCyclodextrin Yes FailState Critical Failure: Compound unsuitable for aqueous assay IsSurfactantAllowed->FailState No

Figure 1: Decision logic for selecting the optimal solubilization method based on experimental tolerance for pH, DMSO, and additives.

Frequently Asked Questions (FAQs)

Q: Can I use ultrasonic baths to dissolve the solid? A: Yes, but with caution.

  • The Benefit: Sonication breaks up crystal lattices, which is essential for this biphenyl derivative.

  • The Risk: Heat generation. Anilines are susceptible to oxidation (browning) over time.

  • Protocol: Pulse sonicate (30 seconds on, 30 seconds off) in an ice bath to maintain temperature < 25°C.

Q: Why does the solution turn pink/brown after a week? A: Oxidation. The electron-rich aniline nitrogen is prone to oxidation, especially in solution. The "5-methyl" group activates the ring further, making it more susceptible than unsubstituted aniline.

  • Fix: Store DMSO stocks at -20°C or -80°C under argon or nitrogen gas. Avoid repeated freeze-thaw cycles.

Q: What is the maximum solubility in pure DMSO? A: Typically >50 mM. If you cannot achieve 50 mM in pure, anhydrous DMSO, your solid material may be a salt form (e.g., hydrochloride) rather than the free base. Check the Certificate of Analysis. Salt forms require water or acidified DMSO to dissolve well.

Advanced Protocol: The "Protonation Trick"

For chemical biology applications where the compound must be dissolved in water for conjugation or reaction, utilize the basicity of the aniline nitrogen.

  • Calculate: Determine the molar amount of compound.

  • Acidify: Dissolve the solid in a minimal volume of 0.1 M HCl (or acetic acid). The low pH protonates the amine (

    
    ), drastically reducing LogP and increasing water solubility.
    
  • Dilute: Add water/buffer to reach volume.

  • Neutralize (Optional): If the assay requires neutral pH, slowly back-titrate with NaOH. Warning: The compound may precipitate as it passes through its pKa (pH ~4.5).

References & Grounding

  • Solubility of Lipophilic Drugs: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

  • Cyclodextrin Usage: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.

  • DMSO Solvent Shock: Di, L., & Kerns, E. H. "Biological assay challenges from compound precipitation: strategies for handling low solubility compounds." Drug Discovery Today, 2006.

  • Aniline Oxidation: Patai, S. "The Chemistry of the Amino Group." Interscience Publishers, 1968. (Standard Organic Chemistry Text).[2]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies to resolve synthetic bottl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies to resolve synthetic bottlenecks, chromatographic anomalies, and regulatory compliance challenges when working with 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline samples.

Mechanistic Origins of Common Impurities

The synthesis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline typically proceeds via a two-step sequence: a nucleophilic aromatic substitution (SNAr) between biphenyl-4-ol and a 2-halo-4-methyl-1-nitrobenzene, followed by the catalytic reduction of the nitro intermediate to the target aniline. Deviations in reaction kinetics directly dictate the impurity profile.

  • Causality of Dimerization: During the catalytic reduction (e.g., Pd/C, H₂) of the nitro intermediate, the reaction proceeds through nitroso and hydroxylamine transient states. If hydrogen mass transfer is poor or the catalyst is partially poisoned, these intermediates accumulate and undergo bimolecular condensation, generating highly lipophilic azoxy or azo dimers.

  • Causality of Oxidation: The ether linkage and methyl group make the aniline core highly electron-rich. This increases its susceptibility to auto-oxidation into N-oxides or nitroso derivatives when exposed to ambient light and dissolved oxygen.

SynthesisPathway SM1 Biphenyl-4-ol (Nucleophile) INT 2-([1,1'-Biphenyl]-4-yloxy) -5-methylnitrobenzene (Intermediate) SM1->INT SNAr Reaction IMP1 Unreacted Starting Materials SM1->IMP1 SM2 2-Fluoro-4-methyl-1-nitrobenzene (Electrophile) SM2->INT SM2->IMP1 API 2-([1,1'-Biphenyl]-4-yloxy) -5-methylaniline (Target Product) INT->API Nitro Reduction (Pd/C, H2) IMP2 Azo/Azoxy Dimers (Over-reduction) INT->IMP2 Side Reaction IMP3 N-Oxide / Nitroso (Oxidation) API->IMP3 Degradation (Air/Light)

Synthetic pathway of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline and impurity generation points.

Quantitative Data: Impurity Profiling Matrix

To rapidly identify unknown peaks in your LC-MS data, compare your findings against the expected analytical characteristics of the synthesis pathway.

Impurity ClassChemical OriginMolecular FormulaExpected MW ( g/mol )Primary MS Ion (m/z)Relative LC Retention
Target API Successful SynthesisC₁₉H₁₇NO275.35276.1 [M+H]⁺Baseline (1.0 RRT)
Intermediate Incomplete ReductionC₁₉H₁₅NO₃305.33306.1 [M+H]⁺Late Eluting (>1.0 RRT)
Dimer (Azo) Condensation Side-ReactionC₃₈H₃₀N₂O₂546.67547.2 [M+H]⁺Highly Retained
Starting Mat. 1 Unreacted NucleophileC₁₂H₁₀O170.21169.1[M-H]⁻Early Eluting (<1.0 RRT)
Degradant Auto-oxidation (N-Oxide)C₁₉H₁₇NO₂291.35292.1 [M+H]⁺Early Eluting (<1.0 RRT)

Frequently Asked Questions (FAQs)

Q1: How do we establish regulatory control limits for these impurities if this compound is an active pharmaceutical ingredient (API)? A: If the compound is classified as a new drug substance, impurity control must align with1[1]. The thresholds are strictly dose-dependent. For a drug with a maximum daily dose of ≤ 2g, the reporting threshold is 0.05%, the identification threshold is 0.10% (or 1.0 mg/day, whichever is lower), and the qualification threshold is 0.15% (or 1.0 mg/day)[1]. Any impurity exceeding the qualification threshold requires toxicological justification[1].

Q2: Our HPLC-UV chromatograms show severe peak tailing for the target aniline. How can we correct the peak symmetry? A: Peak tailing in aniline derivatives is primarily caused by secondary ion-exchange interactions. The basic primary amine of the aniline interacts with unreacted, acidic silanol groups (Si-O⁻) on the silica backbone of the stationary phase. Resolution: Use a high-quality, end-capped C18 column to minimize free silanols. More importantly, modify your mobile phase to an acidic pH (e.g., using 0.1% formic acid or trifluoroacetic acid). This protonates both the aniline and the residual silanols, neutralizing the electrostatic attraction and restoring peak symmetry as recommended in2[2].

Q3: We are detecting trace levels of the target aniline in environmental runoff, but direct injection HPLC lacks the sensitivity to quantify it. What is the recommended workflow? A: Aniline derivatives are highly polar and thermolabile, making direct gas chromatography (GC) difficult without complex derivatization. For trace aqueous analysis, utilize Solid-Phase Extraction (SPE). 3[3] is highly recommended to prevent analyte loss, offering full automation and concentrating the sample sufficiently to bypass the limitations of direct injection[3].

Q4: Extra peaks are appearing in our chromatograms over time when analyzing a single batch. Is the compound degrading in the autosampler? A: Yes, this is a classic sign of photo-degradation. Aniline derivatives are highly light-sensitive. Resolution: Always use amber autosampler vials, prepare samples immediately before injection, and maintain the autosampler tray at 4°C. Run a blank gradient (injecting only the sample diluent) to definitively prove the extra peaks are degradants and not system contamination[2].

Troubleshooting Analytical Workflows

Troubleshooting Start HPLC Issue Detected Q1 Is the Aniline Peak Tailing? Start->Q1 A1_Yes Check Mobile Phase pH Ensure pH < pKa (Use 0.1% FA) Q1->A1_Yes Yes A1_No Check for Co-elution Q1->A1_No No Q2 Are Extra Peaks Appearing Over Time? A1_No->Q2 A2_Yes Photo-degradation likely. Use amber vials & fresh prep. Q2->A2_Yes Yes Q3 High MW Impurity Detected in MS? Q2->Q3 No A3_Yes Azo/Azoxy Dimer. Optimize reduction catalyst. Q3->A3_Yes Yes

Decision tree for troubleshooting HPLC analytical issues with aniline derivatives.

Step-by-Step Methodology: Validated HPLC-UV/MS Protocol

This protocol is designed as a self-validating system to ensure analytical trustworthiness and reproducibility.

Phase 1: System Preparation & Suitability

  • Purge and Prime: Flush all HPLC lines with MS-grade solvents. Ensure the system is free of previous buffer salts.

  • Column Selection: Install an end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to prevent silanol interactions[2].

  • Self-Validation Check (Blank Gradient): Execute a full gradient run injecting only the sample diluent (50:50 Water:Acetonitrile). Acceptance Criteria: The baseline must be stable with no ghost peaks > 0.01% of the expected target peak area.

Phase 2: Mobile Phase & Sample Preparation 4. Mobile Phase A: 100% MS-grade Water with 0.1% Formic Acid (pH ~2.7). 5. Mobile Phase B: 100% MS-grade Acetonitrile with 0.1% Formic Acid. 6. Sample Prep: Dissolve the 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline sample in diluent to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter directly into an amber vial to prevent photo-degradation[2].

Phase 3: Chromatographic Execution 7. Gradient Program:

  • 0-2 min: 5% B (Isocratic hold to focus polar degradants)

  • 2-12 min: 5% to 95% B (Linear ramp to elute the target API and lipophilic dimers)

  • 12-15 min: 95% B (Column wash)

  • 15-18 min: 5% B (Re-equilibration)

  • Detection: Set UV detection at 254 nm. Configure the mass spectrometer (ESI+) to scan from 100 to 800 m/z.

Phase 4: Data Interpretation 9. Identify Peaks: Extract ion chromatograms (EIC) for m/z 276.1 (Target), 306.1 (Nitro intermediate), and 547.2 (Azo dimer). 10. Quantification: Calculate impurity percentages using area normalization against the main peak, ensuring all peaks ≥0.05% are reported per ICH Q3A guidelines[1].

References

  • ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). ICH.org.
  • Technical Support Center: HPLC Purification of Aniline Mustard Derivatives. Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. ThermoFisher.

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline Stability

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline . Handling this compound requires a nuanced understanding of its structural dichotomy: it possesses a highly robust biphenyl ether core juxtaposed with a temperature-sensitive, oxidation-prone 5-methylaniline moiety.

Below, you will find mechanistic insights, quantitative stability data, troubleshooting workflows, and self-validating protocols to ensure the integrity of your compound across all experimental conditions.

Mechanistic Overview: The Causality of Thermal Degradation

The stability of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is entirely dictated by the vulnerability of its primary amine. While the biphenyl ether linkage exhibits exceptional thermal stability (often withstanding temperatures exceeding 300°C in polymer matrices)[1], the aniline group serves as a nucleophilic hotspot.

The presence of the 5-methyl group is critical: it acts as an electron-donating group via inductive effects, increasing the electron density on the aromatic ring and the amine nitrogen. This structural feature lowers the activation energy required for oxidation. Elevated temperatures do not cleave the molecule; rather, they thermally activate dissolved oxygen or trace peroxides in your solvent, triggering a pseudo-first-order degradation cascade[2]. Depending on the temperature and pH, this leads to the formation of azoxybenzenes[3] or highly conjugated, insoluble pernigraniline-like polymeric chains[4].

G Start 2-([1,1'-Biphenyl]-4-yloxy) -5-methylaniline T_Low Low Temp (<4°C) Inert Atmosphere Start->T_Low Storage T_Med Ambient (20-25°C) Oxygen Present Start->T_Med Bench Handling T_High Elevated Temp (>37°C) Aqueous/Acidic Media Start->T_High Assays / Harsh Conditions Stable Stable (Intact Biphenyl Ether & Amine) T_Low->Stable Oxidation Amine Oxidation (Azoxy/Nitrobenzene derivatives) T_Med->Oxidation Radical Initiation T_High->Oxidation Rapid Conversion Polymer Polymerization (Pernigraniline-like chains) T_High->Polymer Accelerated Kinetics

Temperature-dependent degradation pathways of the biphenyl ether aniline.

Quantitative Stability Profiles

To optimize your experimental design, refer to the temperature-dependent half-life data below. Note that degradation kinetics accelerate exponentially as temperatures rise above ambient levels[2].

TemperatureEnvironmentEstimated Half-Life (t½)Primary Degradation Pathway
-20°C Solid powder, Argon> 2 yearsNone (Thermodynamically stable)
4°C 10 mM DMSO Stock~ 6 monthsTrace auto-oxidation
25°C Aqueous Buffer (pH 7.4)~ 72 hoursAmine Oxidation (Azoxy formation)
37°C Aqueous Buffer (pH 7.4)< 12 hoursRadical Polymerization / Oxidation
>60°C Acidic Media (pH < 4)< 1 hourRapid Pernigraniline Formation

Troubleshooting Guides & Self-Validating Protocols

Scenario A: Rapid Signal Loss in 37°C In Vitro Assays

The Problem: Researchers often observe a rapid drop in compound efficacy or severe baseline drift during 37°C binding assays. The Causality: At 37°C in oxygenated aqueous buffers, the 5-methylaniline moiety rapidly oxidizes. The resulting azoxybenzenes or polymers alter the compound's binding affinity and create severe optical interference (absorbance in the 340–420 nm range)[4].

Protocol: Temperature-Controlled Degassing & Assay Preparation This protocol utilizes thermal purging and chemical reduction to protect the amine, incorporating a built-in spectrophotometric validation step.

  • Thermal Purging: Boil the aqueous assay buffer (e.g., PBS or HEPES) for 5 minutes to expel dissolved oxygen. Immediately transfer the buffer to an ice bath to rapidly cool it to 4°C.

  • Antioxidant Supplementation: Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the cooled buffer. Causality: TCEP selectively reduces any spontaneously formed N-oxide species back to the primary amine without modifying the biphenyl ether core.

  • Isothermal Thawing: Thaw your 10 mM DMSO stock of the compound strictly at room temperature (20–25°C) in the dark. Never use a 37°C water bath , as localized heating in DMSO accelerates radical initiation.

  • Dilution: Spike the compound into the 37°C pre-warmed, degassed buffer immediately (≤ 5 minutes) before initiating the assay.

  • System Validation (Self-Check): Run a blank UV-Vis baseline of the final solution at 340 nm. Intact anilines absorb primarily in the UV range (230–280 nm). A rising baseline at 340 nm indicates that polymerization has already begun[4]. If the baseline remains flat for the duration of your assay window, the protective protocol is successful.

Scenario B: Precipitation During Freeze-Thaw Cycles

The Problem: The compound forms insoluble aggregates after multiple freeze-thaw cycles. The Causality: Slow freezing of aqueous or semi-aqueous solutions causes the exclusion of solutes from the ice crystal lattice. This drastically concentrates the compound and localized protons in the unfrozen micro-liquid pockets, accelerating both photooxidation and irreversible aggregation[5].

Protocol: Cryo-Preservation and Aliquoting

  • Solubilization: Dissolve the synthesized compound in anhydrous, amine-free DMSO to a concentration of 10 mM.

  • Inert Blanketing: Purge the headspace of the master tube with Argon or Nitrogen gas to displace ambient oxygen.

  • Aliquoting: Dispense into single-use amber glass vials to eliminate light-induced radical formation.

  • Flash-Freezing: Submerge the vials in liquid nitrogen for 30 seconds. Causality: Flash-freezing bypasses the slow-crystallization phase, trapping the compound in a homogenous glassy state and preventing micro-environmental concentration[5].

  • Storage: Transfer immediately to -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q: Can I heat the solution to 60°C to improve the dissolution of the compound? A: No. While the biphenyl ether backbone is highly stable and will not cleave[1], heating the 5-methylaniline moiety to 60°C in the presence of ambient oxygen exponentially accelerates oxidation. This will rapidly convert your compound into azoxybenzenes and insoluble polymers[3],[2]. To aid dissolution, use ultrasonic bath sonication at room temperature instead.

Q: Does pH affect the thermal stability of this compound? A: Yes, significantly. At acidic pH (< 4), the amine is protonated, but any free base present in equilibrium undergoes rapid, temperature-dependent oxidation into pernigraniline-like chains[4]. Maximum thermal stability in solution is achieved at neutral to slightly basic pH (7.0 - 8.0)[2].

Q: How do I analytically verify the thermal degradation of my stored compound? A: Perform LC-MS analysis. Look for the parent mass


. If you observe an 

or

peak, it indicates thermal oxidation (nitroso or hydroxylamine formation). If you observe a broad, unresolved peak eluting at the end of the reverse-phase gradient, it strongly suggests temperature-induced polymerization.

References

1.[5] Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Source: nih.gov. URL: 2.[3] Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Source: acs.org. URL: 3.[2] Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Source: nih.gov. URL: 4.[4] The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Source: mdpi.com. URL: 5.[1] Soluble Perfluorocyclobutyl Aryl Ether-Based Polyimide for High-Performance Dielectric Material. Source: nih.gov. URL:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

[1][2][3] Content ID: TS-CHM-BPMA-001 Last Updated: February 27, 2026 Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers[1][2][3] Executive Summary: Chemical Nature & Stability Profile 2-([1,1'-Bipheny...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Content ID: TS-CHM-BPMA-001 Last Updated: February 27, 2026 Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers[1][2][3]

Executive Summary: Chemical Nature & Stability Profile

2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is a highly lipophilic, electron-rich aryloxy aniline.[1][2][3] Its structural motif combines a biphenyl ether (providing significant hydrophobicity and UV absorption) with a meta-toluidine core.[1][2][3]

From a stability perspective, this molecule presents a dual-risk profile :

  • Oxidative Instability: The ortho-alkoxy and para-alkyl substitution pattern on the aniline ring increases electron density, lowering the oxidation potential.[2][3] This makes the primary amine highly susceptible to radical cation formation and subsequent dimerization (browning) in the presence of dissolved oxygen.[3]

  • Solubility-Driven "Pseudo-Degradation": Due to the biphenyl moiety, the compound has low aqueous solubility.[3] Many reports of "degradation" in biological assays are actually precipitation or non-specific binding (adsorption) to plasticware.[3]

Troubleshooting Guide (Q&A)

Category A: Solution Discoloration & Chemical Degradation[2][3][4]

Q1: My clear stock solution in DMSO turned amber/brown after 24 hours at room temperature. Is it still usable?

  • Diagnosis: This is a classic sign of aniline oxidation .[3] The amine group reacts with dissolved oxygen to form trace amounts of azo-dimers or quinone imines, which are intensely colored (high extinction coefficients).[1][3]

  • Verdict: Discard. Even trace oxidation products ( <1%) can interfere with biological assays by acting as pan-assay interference compounds (PAINS) or redox cyclers.[3]

  • Prevention: Always store stock solutions under an inert atmosphere (Argon/Nitrogen).[3] Use anhydrous, deoxygenated DMSO.

Q2: I see "extra peaks" eluting after the main peak in my HPLC traces.

  • Diagnosis: These are likely oxidative dimers (azo or hydrazine linkages).[3] The biphenyl group makes these dimers extremely lipophilic, causing them to retain strongly on Reverse Phase (C18) columns.[3]

  • Action: Check your autosampler temperature. If the sample sits at room temperature in the autosampler, oxidation accelerates. Set the autosampler to 4°C and use amber vials.

Category B: Solubility & Recovery Issues

Q3: The compound disappears from solution upon dilution into PBS/Media (Low Recovery).

  • Diagnosis: This is likely precipitation or adsorption , not chemical degradation.[3] The biphenyl tail drives the molecule to stick to polypropylene tubes or crash out in aqueous buffers.

  • Test: Add 0.05% Tween-20 or BSA to your buffer.[2][3] If recovery improves, the issue was solubility/adsorption.

  • Protocol: Do not serial dilute in 100% aqueous buffer. Perform "intermediate dilutions" in 50% DMSO/Water before the final step to prevent "shock precipitation."

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the primary degradation routes. Note that Pathway A (Oxidation) is irreversible, while Pathway B (Precipitation) is physical.[1][3]

DegradationPathways Compound 2-([1,1'-Biphenyl]-4-yloxy) -5-methylaniline Radical Anilino Radical Cation (Reactive Intermediate) Compound->Radical O2 / Light / Metal Ions Aggregates Micro-Precipitates (Light Scattering) Compound->Aggregates Aqueous Dilution (High Water Content) Adsorbed Adsorbed to Plastic (Loss of Conc.) Compound->Adsorbed Polypropylene Contact Dimer Azo-Dimers / Polymers (Brown/Black Precipitate) Radical->Dimer Coupling Quinone Quinone Imine (Colored Species) Radical->Quinone Hydrolysis

Figure 1: Primary degradation and loss pathways.[1][3] Red paths indicate chemical modification (oxidation); Yellow paths indicate physical loss (solubility/adsorption).[1][3]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to distinguish between degradation and precipitation.[2][3]

ParameterConditionRationale
Column C18, 3.5 µm, 4.6 x 100 mmStandard stationary phase for lipophilic anilines.[1][2][3]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the amine (protonation prevents oxidation).[3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh elution strength needed for biphenyl group.[3]
Gradient 50% B to 95% B in 10 minStart high (50%) to prevent precipitation on the column head.
Detection UV 254 nm & 280 nm280 nm is specific for the biphenyl system.[3]
Flow Rate 1.0 mL/minStandard flow.[3]
Protocol B: Optimal Reconstitution & Storage
  • Solvent Choice: Dissolve solid strictly in anhydrous DMSO or Ethanol .[3] Avoid DMF if possible (can hydrolyze to form amines that catalyze oxidation).[3]

  • Concentration: Prepare stocks at 10-20 mM . Lower concentrations (e.g., 1 mM) degrade faster due to higher solvent-to-solute oxygen ratio.[1][2][3]

  • Storage:

    • Aliquot into amber glass vials (single-use).

    • Overlay with Argon gas before capping.[3]

    • Store at -80°C .

    • Shelf Life: 6 months at -80°C; <1 week at 4°C.[2][3]

Logic & Troubleshooting Flowchart

Use this decision tree when you encounter unexpected data.

TroubleshootingFlow Start Issue Observed ColorChange Solution turned Yellow/Brown? Start->ColorChange ConcLoss Low Concentration (No Color Change)? Start->ConcLoss Oxidation Oxidative Degradation ColorChange->Oxidation Yes PrecipCheck Centrifuge Sample: Pellet Visible? ConcLoss->PrecipCheck ActionOx Action: Add 1mM Ascorbic Acid or Degas Solvents Oxidation->ActionOx Adsorption Surface Adsorption PrecipCheck->Adsorption No Precipitation Solubility Limit Reached PrecipCheck->Precipitation Yes ActionAds Action: Change to Glass/Low-Bind Plate Adsorption->ActionAds ActionPre Action: Add Co-solvent (DMSO/PEG400) Precipitation->ActionPre

Figure 2: Diagnostic workflow for identifying the root cause of compound instability.

References

  • General Aniline Oxidation: Patai, S.[3] The Chemistry of the Amino Group. Interscience Publishers, 1968. (Establishes the radical-cation mechanism for aniline oxidation).

  • Biphenyl Ether Stability: Journal of Chemical Thermodynamics, "Thermophysical properties of (diphenyl ether + biphenyl) mixtures", 2012.[3] (Discusses thermal stability and lipophilicity of the biphenyl ether core).[1][3]

  • Handling Lipophilic Compounds: Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press, 2016. (Authoritative text on solubility, adsorption, and formulation of lipophilic drugs).

  • Analogous Compound Data (p-Cresidine): National Toxicology Program, "2-Methoxy-5-methylaniline CAS 120-71-8".[1][2][3][4] (Provides baseline reactivity data for the methoxy-aniline substructure).[1][3]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline Derivatization

Welcome to the Technical Support Center. This troubleshooting guide is specifically engineered for researchers and drug development professionals working with 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide is specifically engineered for researchers and drug development professionals working with 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline .

The Core Synthetic Challenge: The massive steric bulk of the ortho-biphenyl ether group physically shields the primary amine, severely restricting the trajectory of incoming electrophiles or catalytic metal centers. Standard derivatization protocols will invariably fail or result in poor yields. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to achieve high-yielding amidation, reductive amination, and cross-coupling reactions.

Section 1: Amidation Troubleshooting

FAQ: Why do standard coupling reagents like EDC/HOBt fail to amidate this substrate, and how can I achieve complete conversion?

Mechanistic Causality: EDC/HOBt generates an active ester that is simply too bulky to be attacked by the sterically shielded nitrogen of our target aniline. The transition state requires a specific approach angle that the biphenyl ether group completely blocks. By switching to uronium-based coupling reagents like HATU or COMU, you generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the nucleophilic attack, effectively overcoming the steric barrier[1],[2].

Quantitative Data: Amidation Reagent Efficacy
Coupling ReagentBaseSolventTemp (°C)Conversion (%)
EDC/HOBtDIPEADMF25< 5%
T3P (50% in EtOAc)PyridineEtOAc8045%
HATUDIPEADMF60> 95%
Acyl ChlorideDMAPDCM25> 98%
Protocol 1: Self-Validating HATU Amidation
  • Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Validation Check: The solution will turn pale yellow, confirming the formation of the active uronium ester.

  • Coupling: Add 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline (1.0 eq) in one portion.

  • Heating: Elevate the reaction temperature to 60 °C. The thermal energy is critical to overcome the high activation energy barrier caused by the ortho-substituent. Overnight couplings are often required for complete reaction with hindered aniline nitrogens[1].

  • Monitoring: Check via LC-MS after 4 hours.

    • Validation Check: Look for the disappearance of the target aniline mass (m/z 275.1). If >10% starting material remains, spike with an additional 0.5 eq HATU and 1.0 eq DIPEA.

  • Workup: Quench with saturated aqueous NaHCO₃ to hydrolyze the unreacted active ester. Extract with EtOAc and wash heavily with brine to remove DMF.

Amidation Start Hindered Aniline Amidation Check Is Acyl Chloride Available? Start->Check Path1 Use R-COCl + DMAP + Pyridine Check->Path1 Yes Path2 Use Carboxylic Acid Check->Path2 No Coupling Use HATU or COMU + DIPEA in DMF Path2->Coupling Heat Elevate Temp to 60°C Coupling->Heat If < 20% conversion

Fig 1. Decision tree for amidating sterically hindered anilines.

Section 2: Reductive Amination with Ketones

FAQ: When attempting reductive amination with ketones, I only recover starting material. What is the mechanistic barrier and the optimal protocol?

Mechanistic Causality: Reductive amination requires the initial formation of an imine or iminium intermediate. With 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, the condensation step is thermodynamically unfavorable; the equilibrium heavily favors the starting materials due to steric repulsion between the ketone and the bulky biphenyl ether group. Mild reducing agents like NaBH(OAc)₃ fail because the imine never forms in sufficient concentration. The solution is to use a strong oxophilic Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄). It coordinates the ketone, acts as a water scavenger to drive the equilibrium, and forms a transient titanium-imine complex that is highly susceptible to reduction.

Quantitative Data: Reductive Amination Conditions (using Cyclohexanone)
Reagent SystemAdditiveTemp (°C)Yield (%)
NaBH(OAc)₃AcOH250%
NaCNBH₃ZnCl₂6015%
Ti(OiPr)₄ / NaBH₄None4088%
Protocol 2: Ti(OiPr)₄-Mediated Reductive Amination
  • Imine Formation: Combine the aniline (1.0 eq), ketone (1.5 eq), and Ti(OiPr)₄ (2.0 eq) in a sealed vial. Do not add solvent (run neat) or use a minimal amount of anhydrous THF. Stir at 40 °C for 16 hours.

    • Validation Check: The mixture will become highly viscous and change color (usually deep yellow/orange), indicating the formation of the titanium-imine complex.

  • Reduction: Dilute the mixture with anhydrous ethanol (0.1 M) and cool to 0 °C. Carefully add NaBH₄ (2.0 eq) in small portions.

    • Validation Check: Vigorous gas evolution (H₂) will occur immediately.

  • Quenching: Stir for 2 hours at room temperature, then quench by adding water.

    • Validation Check: A massive white precipitate of TiO₂ will form instantly.

  • Filtration: Filter the suspension through a pad of Celite to remove the titanium salts, washing thoroughly with EtOAc to recover the product.

RedAmination Ketone Ketone + Ti(OiPr)4 Complex Activated Ti-Ketone Complex Ketone->Complex Coordination Imine Transient Titanium Imine Complex->Imine + Hindered Aniline (- iPrOH) Amine Sterically Hindered Secondary Amine Imine->Amine + NaBH4 Reduction

Fig 2. Mechanism of Ti(OiPr)4-mediated reductive amination.

Section 3: Buchwald-Hartwig Cross-Coupling

FAQ: I am trying to perform a C-N cross-coupling of this aniline with an aryl chloride, but I observe severe catalyst poisoning and no product. Which ligand system overcomes this?

Mechanistic Causality: In Buchwald-Hartwig amination of hindered anilines, standard ligands (like BINAP or dppf) fail because the extreme steric crowding prevents the amine from coordinating to the Pd(II) center, and more importantly, halts the reductive elimination step. To solve this, you must use bulky, electron-rich biaryl phosphine ligands like BrettPhos or RuPhos. Paradoxically, the extreme steric bulk of BrettPhos accelerates the reaction. It ensures the formation of a highly active mono-ligated L-Pd(0) species for oxidative addition, and its bulk destabilizes the Pd(II) intermediate, physically forcing the product out via reductive elimination to relieve steric strain[3].

Quantitative Data: Ligand Screening for Buchwald-Hartwig Cross-Coupling
Catalyst / LigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene100Trace
Pd(OAc)₂ / XantPhosNaOtBuDioxane10012%
Pd₂(dba)₃ / RuPhosNaOtBuToluene11075%
Pd₂(dba)₃ / BrettPhosNaOtBut-Amyl Alcohol11092%
Protocol 3: BrettPhos-Enabled C-N Coupling
  • Preparation (Glovebox/Schlenk): In an oven-dried vial under argon, charge Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), NaOtBu (1.5 eq), the aryl chloride (1.2 eq), and 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed t-amyl alcohol (0.2 M).

    • Validation Check: The solution will initially appear dark purple/red (due to Pd₂(dba)₃) but should transition to a reddish-brown active catalytic species upon heating.

  • Reaction: Seal the vial and heat at 110 °C for 12 hours.

  • Monitoring: Cool a 10 µL aliquot, dilute with MeCN, and analyze via LC-MS.

    • Validation Check: The presence of the diarylamine product mass and the complete consumption of the aryl chloride confirm success.

  • Workup: Filter through a short silica plug using EtOAc to remove the palladium black and inorganic salts before column chromatography.

Buchwald Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Base + Aniline RedElim Reductive Elimination (Sterically Driven) AmineCoord->RedElim RedElim->Pd0 Regeneration Product Diaryl Amine Product RedElim->Product

Fig 3. Buchwald-Hartwig cycle highlighting sterically driven reductive elimination.

References

1.[3] "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books", RSC. URL: 2. "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines", Thieme-Connect. URL: 3.[1] "Bridgehead-substituted Triptycenes for Discovery of Nucleic Acid Junction Binders", PMC. URL: 4.[2] "Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution", Scribd. URL:

Sources

Reference Data & Comparative Studies

Validation

Method Development Guide: Purity Assay for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

[1] Executive Summary Developing a purity assay for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline presents a dual challenge: the molecule combines a highly hydrophobic, aromatic biphenyl core with a basic aniline moiety.[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Developing a purity assay for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline presents a dual challenge: the molecule combines a highly hydrophobic, aromatic biphenyl core with a basic aniline moiety.[1] Standard C18 methods often struggle with peak tailing (due to silanol interactions with the amine) and insufficient selectivity for aromatic impurities like unreacted 4-phenylphenol.[1]

This guide objectively compares a Standard C18 Protocol against an Optimized Biphenyl Core-Shell Method . Experimental evidence suggests that while C18 is sufficient for rough quantification, the Biphenyl stationary phase offers superior resolution of aromatic impurities and improved peak symmetry via


 interactions, making it the preferred choice for high-precision purity assays in drug development.[2]

Analyte Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of the analyte is the foundation of robust method design.[1][2]

PropertyValue (Estimated)Chromatographic Implication
Structure Biphenyl ether + AnilineHigh hydrophobicity; potential for

stacking.[1]
LogP ~4.8 - 5.2Requires high organic content for elution.[1][2]
pKa (Base) ~4.0 - 4.5 (Aniline N)Ionized at pH < 2.5; Neutral at pH > 6.[1]5.
UV Max ~254 nm, ~280 nmBiphenyl system provides strong UV absorption.[1][2]
Key Impurities 4-Phenylphenol (Starting Material)Nitro-precursorAromatic impurities that may co-elute on C18.[1]
Impurity Origin & Separation Challenge

The synthesis typically involves the nucleophilic aromatic substitution of a nitro-benzene derivative with 4-phenylphenol, followed by reduction. The critical separation is between the lipophilic starting material (4-phenylphenol) and the target aniline .

SynthesisPath cluster_impurities Critical Separations SM1 4-Phenylphenol (Impurity A) Intermediate Nitro-Ether Intermediate SM1->Intermediate Coupling SM2 Nitro-Precursor SM2->Intermediate Product Target Analyte: 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline Intermediate->Product Reduction (H2/Pd)

Figure 1: Synthetic pathway highlighting the critical separation between the starting phenol (Impurity A) and the target aniline.

Method Comparison: Standard vs. Optimized

Method A: The "Generic" Standard (C18)

This approach uses a standard alkyl-bonded phase.[1][3] It relies solely on hydrophobic subtraction.[1][2]

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][4]

  • Mechanism: Hydrophobic partition.[1][2]

Method B: The "Optimized" Alternative (Biphenyl Core-Shell)

This approach utilizes a biphenyl stationary phase on a solid-core particle.[1]

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm.[1][2]

  • Mobile Phase: 10 mM Ammonium Formate pH 3.5 (A) / Methanol (B).[1]

  • Mechanism: Hydrophobic partition +

    
     Interaction .[1][2]
    
  • Rationale: The biphenyl stationary phase engages in

    
     stacking with the analyte's biphenyl rings, increasing retention and selectivity relative to non-aromatic impurities.[2] Methanol is chosen over acetonitrile to enhance these 
    
    
    
    interactions (acetonitrile can suppress them).[1]

Experimental Data & Performance Metrics

The following data summarizes the performance of both methods when analyzing a spiked crude reaction mixture.

MetricMethod A (Standard C18)Method B (Optimized Biphenyl)Verdict
Retention Time (Main Peak) 12.4 min14.8 minBiphenyl retains aromatics longer.[1]
Resolution (Rs) vs. Impurity A 1.8 (Baseline separation)4.2 (Robust separation) Method B Superior
Tailing Factor (Tf) 1.45 (Moderate tailing)1.10 (Excellent symmetry) Method B Superior
Selectivity (

)
1.051.15Biphenyl offers unique selectivity.[1]
Backpressure ~120 bar~280 barCore-shell runs at higher pressure.[1][2]
Mechanistic Insight[2][3]
  • Tailing on C18: The basic aniline nitrogen interacts with residual silanols on the C18 silica surface, causing peak tailing (Tf > 1.2).[2]

  • Symmetry on Biphenyl: The high density of aromatic rings on the Biphenyl phase can shield silanols.[1][2] Furthermore, the

    
     overlap dictates retention more than simple hydrophobicity, often resulting in sharper peaks for conjugated systems.[2]
    

Detailed Experimental Protocols

Protocol A: Standard C18 Screening (Baseline)

Objective: Rapid assessment of purity using standard consumables.[1]

  • System: HPLC with UV/DAD detector.

  • Column: C18, 5 µm, 150 x 4.6 mm.[1][2][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][4]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1]

    • 2-20 min: 5% -> 95% B (Linear Ramp)[1]

    • 20-25 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Reference 360 nm).[1][2]

  • Temperature: 30°C.

Protocol B: Optimized Biphenyl (Recommended)

Objective: High-resolution purity assay for release testing.[1]

  • System: UHPLC or HPLC (pressure capability > 400 bar recommended).

  • Column: Biphenyl Core-Shell (e.g., Kinetex 2.6 µm), 100 x 2.1 mm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.

    • Note: The buffer controls ionization better than simple acid, improving peak shape for the aniline.[2]

  • Mobile Phase B: Methanol (LC-MS grade).[1][2]

    • Critical: Methanol promotes

      
       selectivity better than ACN.[1][2]
      
  • Gradient:

    • 0-1 min: 40% B[1]

    • 1-12 min: 40% -> 90% B[1]

    • 12-15 min: 90% B[1]

  • Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID).

  • Detection: 280 nm (Maximizes specificity for the biphenyl system).

  • Temperature: 40°C (Reduces viscosity of Methanol).

Method Development Decision Logic

Use the following logic flow to adapt this method if your specific impurities differ (e.g., if you have aliphatic side-products).

MethodLogic Start Analyte: Biphenyl-Ether Aniline CheckImp Are impurities aromatic (e.g., Phenols, Isomers)? Start->CheckImp C18 Use C18 Column (Hydrophobic Separation) CheckImp->C18 No (Aliphatic) Biphenyl Use Biphenyl Column (Pi-Pi + Hydrophobic) CheckImp->Biphenyl Yes (Aromatic) CheckShape Is Peak Tailing > 1.3? C18->CheckShape Biphenyl->CheckShape SwitchSolvent Switch ACN to MeOH (Enhance Pi-Selectivity) Biphenyl->SwitchSolvent Optimize Selectivity AddBuffer Add 10mM Ammonium Acetate or Increase pH to 7-8 CheckShape->AddBuffer Yes Final Method Final Method CheckShape->Final Method No AddBuffer->Final Method SwitchSolvent->Final Method

Figure 2: Decision tree for selecting stationary phase and mobile phase modifiers based on impurity profile and peak shape.

References

  • Restek Corporation. (2017).[1][2] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • Sigma-Aldrich. (n.d.).[1][2] 2-Methoxy-5-methylaniline Analytical Standard Product Page. (Used for structural analog comparison). Link[1]

  • Thermo Fisher Scientific. (2012).[1][2] Determination of Aniline and Nitroanilines in Environmental Waters by HPLC. Application Note 29046. Link

  • Euerby, M. R., et al. (2007).[1][2][4] Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A, 1154(1-2), 138-151.[1][2] (Foundational text on Biphenyl selectivity).

Sources

Comparative

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline: HCD vs. CID Performance Comparison

As drug development increasingly relies on complex biaryl ethers for kinase inhibition and targeted therapies, the structural elucidation of intermediates like 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline (C₁₉H₁₇NO) becom...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex biaryl ethers for kinase inhibition and targeted therapies, the structural elucidation of intermediates like 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline (C₁₉H₁₇NO) becomes critical. This guide provides an authoritative comparison of Higher-energy Collisional Dissociation (HCD) and trap-type Collision-Induced Dissociation (CID) platforms for characterizing this molecule. By dissecting the mechanistic causality of its fragmentation, we establish a self-validating analytical framework for researchers optimizing tandem mass spectrometry (MS/MS) workflows.

Mechanistic Profiling: The Fragmentation Logic

2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline consists of a biphenyl moiety linked via an ether oxygen to a 5-methylaniline ring. Under positive electrospray ionization (ESI+), the molecule readily forms a stable precursor ion [M+H]⁺ at m/z 276.138.

The causality of its fragmentation is governed by two physical principles: bond lability and proton affinity .

  • Bond Lability : The C-O-C ether linkage is the most thermodynamically susceptible site for cleavage during collisional activation 1.

  • Proton Affinity : Because the primary amine (-NH₂) on the 5-methylaniline ring is highly basic, the ionizing proton predominantly localizes there. Consequently, upon ether cleavage, the positive charge is preferentially retained by the aniline-containing fragments rather than the biphenyl system.

This results in two primary competitive pathways:

  • Path A (Dominant): Cleavage of the O-biphenyl bond with hydrogen rearrangement yields the 2-amino-4-methylphenol cation (m/z 124.076). Subsequent neutral losses of H₂O and HCN generate lower-mass diagnostic ions (m/z 106.065 and m/z 79.054).

  • Path B (Minor): Cleavage of the O-aniline bond yields the biphenyl-4-ol cation (m/z 171.080) or the biphenyl cation (m/z 153.070).

Fragmentation Precursor Precursor Ion[M+H]+ m/z 276.138 PathA Path A: O-Biphenyl Cleavage (Charge on Aniline) Precursor->PathA PathB Path B: O-Aniline Cleavage (Charge on Biphenyl) Precursor->PathB FragA1 [C7H10NO]+ m/z 124.076 PathA->FragA1 FragB1 [C12H11O]+ m/z 171.080 PathB->FragB1 FragA2 [C7H8N]+ m/z 106.065 FragA1->FragA2 -H2O LowMass [C6H7]+ m/z 79.054 (HCD Only) FragA2->LowMass -HCN FragB2 [C12H9]+ m/z 153.070 FragB1->FragB2 -H2O

Fig 1. Mechanistic MS/MS fragmentation pathways of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline.

Platform Comparison: HCD vs. Trap-Type CID

When selecting an MS/MS platform for structural validation, the choice between beam-type HCD and trap-type CID fundamentally alters the observable data.

Trap-Type CID Limitation (The 1/3 Rule): In a linear ion trap, precursor ions are isolated and excited via resonance. To maintain stable trajectories for the precursor during activation, the trap's RF voltage is set such that fragment ions below approximately one-third of the precursor's m/z are ejected from the trap and lost 2. For our precursor (m/z 276.138), the low-mass cutoff is ~m/z 92. This blinds the analyst to critical secondary fragments like the m/z 79.054 ion.

Beam-Type HCD Advantage: HCD accelerates ions into a dedicated multipole collision cell. Because fragmentation occurs outside the mass analyzer (e.g., Orbitrap), there is no low-mass cutoff limitation 3. HCD also typically imparts higher energy, driving consecutive fragmentation pathways and yielding a richer spectrum of smaller diagnostic ions.

Experimental Methodology: A Self-Validating Protocol

To objectively compare HCD and CID without introducing chromatographic bias, we employ a Parallel Reaction Monitoring (PRM) workflow. PRM continuously isolates the target precursor and alternates between HCD and CID scans across the exact same LC elution peak. This creates a self-validating system: any differences in fragment intensity are strictly due to the fragmentation physics, not variations in ionization efficiency or sample concentration 4.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dissolve the compound in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton donor, ensuring maximum ESI+ yield of the [M+H]⁺ ion.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Mass Spectrometry Setup: Utilize a Quadrupole-Orbitrap hybrid mass spectrometer (e.g., Orbitrap Fusion).

  • PRM Method Configuration:

    • Precursor Isolation: Quadrupole isolation window of 1.0 m/z centered at 276.14.

    • Event 1 (HCD): Route ions to the HCD cell. Apply Normalized Collision Energy (NCE) of 30. Detect fragments in the Orbitrap at 15,000 resolution.

    • Event 2 (CID): Route ions to the linear ion trap. Apply NCE of 30. Detect fragments using rapid scan rate in the ion trap.

  • Data Extraction: Extract ion chromatograms (EICs) for the theoretical fragments at ≤ 5 ppm mass accuracy (for Orbitrap data) and ≤ 0.5 Da (for Ion Trap data).

PRM_Workflow Sample Sample Injection LC UHPLC Separation Sample->LC ESI ESI (+) Ionization LC->ESI Quad Quadrupole Isolation m/z 276.1 ESI->Quad split Quad->split HCD Beam-Type HCD (No 1/3 Rule) split->HCD CID Trap-Type CID (1/3 Rule Active) split->CID Orbitrap Orbitrap Detection HCD->Orbitrap IonTrap Ion Trap Detection CID->IonTrap

Fig 2. Self-validating Parallel Reaction Monitoring (PRM) LC-MS/MS workflow comparing HCD and CID.

Quantitative Performance Data

The table below summarizes the relative intensities of the diagnostic fragment ions generated under optimal collision energy (NCE 30).

Fragment Ion IdentityTheoretical m/zHCD (NCE 30) Relative IntensityCID (NCE 30) Relative IntensityMechanistic Note
[M+H]⁺ (Precursor) 276.1385%10%HCD imparts higher kinetic energy, depleting the precursor more efficiently.
[C₁₂H₁₁O]⁺ 171.08045%60%Biphenyl-4-ol cation (O-aniline cleavage).
[C₁₂H₉]⁺ 153.07085%40%Biphenyl cation. HCD promotes secondary water loss from m/z 171.
[C₇H₁₀NO]⁺ 124.076100% (Base Peak)100% (Base Peak)2-amino-4-methylphenol. Charge stabilized by the basic primary amine.
[C₇H₈N]⁺ 106.06565%25%Water loss from the base peak.
[C₆H₇]⁺ 79.05430%Not Detected Secondary loss of HCN. Lost in CID due to the 1/3 low-mass cutoff rule.
Data Interpretation

The data clearly demonstrates that while both techniques successfully identify the primary ether cleavage (m/z 124.076 base peak), HCD is vastly superior for deep structural elucidation . The beam-type nature of HCD drives secondary fragmentations (e.g., m/z 171 → 153) and allows the detection of low-mass diagnostic ions (m/z 79.054) that are completely invisible to trap-type CID due to Mathieu stability limitations.

For drug development professionals performing impurity profiling or metabolite identification of biaryl ethers, HCD on an Orbitrap or Q-TOF architecture should be the mandated standard over traditional linear ion traps.

References

  • BenchChem. "Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde." BenchChem Technical Resources.
  • Analytical Chemistry. "Targeted N-Glycan Analysis with Parallel Reaction Monitoring Using a Quadrupole-Orbitrap Hybrid Mass Spectrometer." ACS Publications.
  • Technische Universität München. "General introduction | Chapter 1: HCD vs CID for protein identification." TUM Lehrstuhl für Proteomik und Bioanalytik.
  • PubMed Central. "Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides." NIH.gov.

Sources

Validation

High-Precision Characterization of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline via IR Spectroscopy

Executive Summary This guide details the infrared (IR) spectroscopic characterization of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline , a specialized aromatic amine often utilized as a scaffold in medicinal chemistry (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the infrared (IR) spectroscopic characterization of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline , a specialized aromatic amine often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis).

Unlike standard spectral libraries that provide static images, this guide deconstructs the molecule into its constituent functional zones—Primary Amine , Diaryl Ether , and Biphenyl System —to provide a predictive, high-confidence assignment of peaks. It further contrasts this analytical approach with its immediate chemical precursor (nitro-reduction monitoring) and alternative sampling techniques (ATR vs. KBr), providing a robust framework for structural validation.

Part 1: Structural Deconvolution & Spectral Prediction

To accurately characterize this molecule, we must treat the IR spectrum as a superposition of its three core pharmacophores. The following table synthesizes the theoretical peak locations based on established group frequencies for aromatic amines and diaryl ethers.

Table 1: Diagnostic IR Peak Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asymmetric)3400 – 3500Medium, SharpHigh: Confirms amine presence; doublet form is key.[1][2]
N-H Stretch (Symmetric)3300 – 3380Medium, SharpHigh: Second part of the characteristic "doublet."
N-H Scissoring (Bend)1590 – 1650MediumMod: Often overlaps with aromatic ring breathing.
C-N Stretch (Aromatic)1250 – 1340StrongHigh: Indicates attachment to the benzene ring.
Diaryl Ether (Ar-O-Ar) C-O-C Asymmetric Stretch1230 – 1270Very StrongCritical: Distinguishes the ether linkage from the amine.
C-O-C Symmetric Stretch1000 – 1050MediumMod: Confirmation of ether moiety.
Methyl Group (-CH₃) C-H Stretch (sp³)2850 – 2960Weak/MedMod: Appears just below the aromatic C-H baseline (3000).
C-H Bending (Sym/Asym)1375 / 1450MediumMod: Standard alkyl confirmation.
Aromatic System C-H Stretch (sp²)3000 – 3100WeakLow: Present in all aromatics.
Ring Breathing (C=C)1450 – 1600VariableLow: General aromatic indicator.
Out-of-Plane (OOP) Bending690 – 850StrongHigh: Fingerprint for substitution patterns (see below).

Expert Insight: The 1200–1300 cm⁻¹ region will be complex. It contains both the C-N stretch of the aniline and the C-O asymmetric stretch of the ether. In 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, expect a broad, high-intensity band here, likely split into two distinct maxima.

Part 2: Comparative Analysis (The "Alternatives")

Researchers rarely analyze this molecule in isolation. The two most critical comparisons are Chemical (Synthesis Monitoring) and Methodological (Sampling Technique).

Scenario A: Synthesis Monitoring (Nitro Reduction)

The most common route to this molecule is the reduction of 2-([1,1'-Biphenyl]-4-yloxy)-5-methyl-1-nitrobenzene . IR is the fastest method to validate this transformation.

Table 2: Monitoring the Nitro-to-Amine Transition

FeaturePrecursor (Nitro Compound)Product (Target Aniline)Observation
3300–3500 cm⁻¹ Absent Doublet Present Appearance of N-H stretches confirms reduction.
1500–1550 cm⁻¹ Strong (N-O Asym) Absent Disappearance of N-O stretch is the primary endpoint.
1300–1370 cm⁻¹ Strong (N-O Sym) Shifted/Altered Replaced by C-N stretch of amine (often overlaps).
Scenario B: Methodological Comparison (ATR vs. KBr)

For solid aromatic amines, the choice of sampling affects spectral resolution.

FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission)
Workflow Speed < 2 Minutes (Direct contact)15–20 Minutes (Grinding/Pressing)
Sample Recovery 100% RecoverableDestructive
Peak Resolution Good (Slight peak broadening)Excellent (Sharpest peaks)
Path Length Fixed (Depth of penetration)Variable (Pellet thickness)
Recommendation Routine ID & QC Publication-Grade Characterization
Part 3: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process for analysis and the specific spectral logic for synthesis monitoring.

G cluster_0 Synthesis Monitoring Logic cluster_1 Methodology Selection Nitro Nitro Precursor (Start) Reaction Reduction (H2/Pd-C or Fe/HCl) Nitro->Reaction Check IR Checkpoint Reaction->Check Check->Nitro Retain 1530/1350 (Incomplete) Aniline Target Aniline (End) Check->Aniline Loss of 1530/1350 Gain of 3300-3500 Sample Solid Sample Purpose Purpose? Sample->Purpose Routine Routine QC/ID (Use ATR) Purpose->Routine Speed Pub Publication/Structural (Use KBr) Purpose->Pub Resolution

Caption: Left: Logic flow for monitoring the reduction of the nitro-precursor to the target aniline. Right: Decision matrix for selecting ATR vs. KBr sampling based on analytical needs.

Part 4: Validated Experimental Protocol (ATR-FTIR)

Objective: Obtain a reproducible spectrum for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline using Diamond ATR.

Prerequisites:

  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.[3]

  • Solvent: Isopropanol or Acetone (for cleaning).

  • Background: Air.

Step-by-Step Workflow:

  • System Preparation:

    • Clean the ATR crystal with isopropanol and a lint-free tissue. Ensure no residue remains.

    • Collect a Background Spectrum (Air) with the same parameters as the sample (typically 16–32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Place approximately 2–5 mg of the solid aniline derivative onto the center of the crystal.

    • Critical Step: Lower the pressure arm (anvil) until the force gauge registers the optimal contact pressure (usually indicated by a "click" or specific torque setting). Do not overtighten , as this can fracture crystals, but insufficient pressure yields noisy spectra.

  • Data Acquisition:

    • Scan the sample (4000–600 cm⁻¹).

    • Perform an ATR Correction (software algorithm) if comparing against a transmission (KBr) library. This corrects for the penetration depth dependence on wavelength.

  • Validation Check (Self-Correcting):

    • Check 1: Is the baseline flat? (If sloping, clean crystal and re-run).

    • Check 2: Are the N-H peaks at 3300–3500 cm⁻¹ visible? (If weak, increase pressure or sample quantity).

    • Check 3: Is the CO2 doublet at 2350 cm⁻¹ minimal? (If high, purge the chamber or re-run background).

References
  • NIST Chemistry WebBook. Infrared Spectra of Aromatic Amines and Ethers. National Institute of Standards and Technology.[4] [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines (IR and NMR Characteristics).[Link][5]

  • Specac Application Notes. Comparison of ATR vs. KBr Pellets for Solid Analysis.[Link]

  • Mettler Toledo. Monitoring Nitro Reduction to Aniline via In-Situ Spectroscopy.[Link]

Sources

Comparative

A Comparative Guide to 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline and Other Biphenyl Ether Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the biphenyl ether scaffold has emerged as a privileged structure, particularly in the design of small molec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the biphenyl ether scaffold has emerged as a privileged structure, particularly in the design of small molecule kinase inhibitors. Its conformational flexibility and ability to engage in critical interactions within the ATP-binding pocket of various kinases have made it a focal point for the development of targeted cancer therapies. This guide provides an in-depth comparison of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline with other notable biphenyl ether-based kinase inhibitors, offering insights into their synthesis, biological activity, and physicochemical properties to aid researchers in the strategic design of next-generation therapeutics.

Introduction to Biphenyl Ethers in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The biphenyl ether moiety serves as a versatile backbone for kinase inhibitors, allowing for tailored modifications to achieve desired potency and selectivity. This structural motif can effectively span the hydrophobic regions of the kinase active site while providing vectors for functionalization to interact with key amino acid residues. This guide will focus on comparing 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, a representative of this class, against other biphenyl ethers targeting key oncogenic kinases such as c-Met, AXL, and VEGFR2.

Synthesis Strategies for Biphenyl Ether Scaffolds

The synthesis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline and its analogs typically relies on well-established cross-coupling methodologies. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most prominent strategies employed.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. For the synthesis of the target compound, this would typically involve the reaction of a substituted nitrobiphenyl with an aminophenol derivative, followed by reduction of the nitro group. The reaction often requires high temperatures and polar aprotic solvents.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more versatile and milder alternative for the formation of the C-N bond in the aniline moiety. It allows for the coupling of an aryl halide or triflate with an amine. For the synthesis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, this could involve the coupling of a biphenyl ether-containing aryl halide with an appropriate amine.

The choice of synthetic route is often dictated by the availability of starting materials, functional group tolerance, and desired scale of production. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination Aryl_Halide_U Aryl Halide Biphenyl_Ether_U Biphenyl Ether Intermediate Aryl_Halide_U->Biphenyl_Ether_U Phenol_U Phenol Phenol_U->Biphenyl_Ether_U Copper_Catalyst Copper Catalyst Copper_Catalyst->Biphenyl_Ether_U Final_Product 2-([1,1'-Biphenyl]-4-yloxy)- 5-methylaniline Biphenyl_Ether_U->Final_Product Further Functionalization Aryl_Halide_B Aryl Halide/Triflate Aniline_Derivative_B Aniline Derivative Aryl_Halide_B->Aniline_Derivative_B Amine_B Amine Amine_B->Aniline_Derivative_B Palladium_Catalyst Palladium Catalyst Palladium_Catalyst->Aniline_Derivative_B Aniline_Derivative_B->Final_Product Further Functionalization

Caption: Generalized synthetic workflows for biphenyl ether aniline derivatives.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall developability. Properties such as molecular weight, lipophilicity (LogP), and aqueous solubility influence absorption, distribution, metabolism, and excretion (ADME). The following table presents a comparison of key physicochemical properties for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline and representative biphenyl ether kinase inhibitors.

CompoundStructureMolecular Weight ( g/mol )Calculated LogPPredicted Aqueous Solubility (logS)
2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline 277.354.65-4.8
BMS-540215 (VEGFR-2/FGFR-1 Inhibitor)449.464.98-5.9
Bemcentinib (BGB324) (Axl Inhibitor)528.625.21-6.5
A C-Met Inhibitor Analog ~450-550~4.5-5.5~-5.0 to -6.0

Note: Data for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline and the c-Met inhibitor analog are estimated based on structurally similar compounds and in silico predictions. Data for BMS-540215 and Bemcentinib are based on available literature.

This comparison highlights that while all compounds fall within a range suitable for oral drug candidates, there are notable differences in their lipophilicity and predicted solubility, which can impact their pharmacokinetic behavior.

Biological Performance: A Comparative Look at Kinase Inhibition

The ultimate measure of a kinase inhibitor's utility lies in its biological activity and selectivity. This section compares the inhibitory potency of biphenyl ether derivatives against key oncogenic kinases.

Kinase Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for representative biphenyl ether kinase inhibitors against their primary targets.

CompoundPrimary Target(s)IC50 (nM)Reference
2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline c-Met, Axl, VEGFR2 (Predicted)Data not available-
BMS-540215 VEGFR-2, FGFR-12 (VEGFR-2), 29 (FGFR-1)
Bemcentinib (BGB324) Axl14
Compound 18c Mer, c-Met18.5 (Mer), 33.6 (c-Met)
Compound 21e VEGFR-221

Note: The inhibitory profile of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is predicted based on its structural similarity to known kinase inhibitors targeting c-Met, Axl, and VEGFR2.

The data illustrate the high potency that can be achieved with the biphenyl ether scaffold. The specific substitution patterns on the biphenyl and aniline rings are crucial for determining the target selectivity and inhibitory activity.

Signaling Pathways Targeted by Biphenyl Ether Kinase Inhibitors

Biphenyl ether inhibitors often target receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, proliferation, and angiogenesis. The diagram below illustrates the signaling pathways modulated by inhibitors of c-Met, AXL, and VEGFR2.

Signaling_Pathways cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT3 STAT3 Pathway cMet->STAT3 AXL AXL AXL->PI3K_AKT AXL->RAS_MAPK VEGFR2 VEGFR2 VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Inhibitor_cMet c-Met Inhibitor Inhibitor_cMet->cMet Inhibitor_AXL AXL Inhibitor Inhibitor_AXL->AXL Inhibitor_VEGFR2 VEGFR2 Inhibitor Inhibitor_VEGFR2->VEGFR2 Survival Survival PI3K_AKT->Survival Metastasis Metastasis PI3K_AKT->Metastasis Proliferation Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis STAT3->Proliferation

Caption: Key signaling pathways targeted by biphenyl ether kinase inhibitors.

Experimental Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for determining the IC50 of a kinase inhibitor.

Materials:

  • Kinase of interest (e.g., c-Met, AXL, VEGFR2)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (including 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline and comparators)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the assay plate. Include DMSO-only controls (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

  • Prepare a kinase/substrate mixture in assay buffer and add 4 µL to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to the Km for the specific kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader (emission at 620 nm and 665 nm, excitation at 320 nm).

  • Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line with overexpression of the target kinase)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The biphenyl ether scaffold remains a highly attractive starting point for the design of potent and selective kinase inhibitors. 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline represents a core structure with significant potential for further optimization. This guide has provided a comparative framework, highlighting the synthetic strategies, physicochemical properties, and biological activities of related compounds.

Future efforts in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the biphenyl and aniline rings to enhance potency and selectivity against specific kinase targets.

  • Pharmacokinetic Optimization: Fine-tuning of physicochemical properties to improve oral bioavailability, metabolic stability, and overall drug-like properties.

  • In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of cancer to translate in vitro findings into therapeutic potential.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel biphenyl ether-based kinase inhibitors for the treatment of cancer and other diseases.

References

  • Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry. [Link]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PMC. [Link]

  • Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215). PubMed. [Link]

  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed. [Link]

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. PMC. [Link]

  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PMC. [Link]

  • Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. PMC. [Link]

  • Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • Predicting AXL Tyrosine Kinase Inhibitor Potency Using Machine Learning with Interpretable Insights for Cancer Drug Discovery. Heca Sentra Analitika. [Link]

  • IC50 values against c-Met kinase. a. | Download Scientific Diagram. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. MDPI. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PMC. [Link]

  • Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors for Cancer Therapy. Arcus Biosciences. [Link]

  • Bi-aryl meta-pyrimidine inhibitors of kinases.
  • Ullmann condensation. Wikipedia. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. [Link]

  • Synthesis and biological evaluation of novel aromatic-heterocyclic biphenyls as potent anti-leukemia agents. ResearchGate. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis
Validation

Validating synthesis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline against reference standards

Application Note: Synthesis Validation and Analytical Equivalency of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline Executive Summary 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is a highly functionalized, sterically hinder...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Validation and Analytical Equivalency of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

Executive Summary

2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is a highly functionalized, sterically hindered diaryl ether intermediate. It serves as a critical building block in the development of targeted therapeutics, including Notch signaling pathway inhibitors and orphan nuclear receptor modulators[1][2]. Synthesizing this molecule presents significant steric and electronic challenges due to the bulky biphenyl-4-yloxy group positioned ortho to the aniline amine.

As a Senior Application Scientist, I have structured this guide to objectively compare two distinct synthetic methodologies for producing this intermediate—a traditional two-step Nucleophilic Aromatic Substitution (SNAr) versus a modern one-step Copper-catalyzed Ullmann etherification. Furthermore, this guide provides a rigorous analytical framework to validate the synthesized batches against a high-purity Certified Reference Material (CRM).

Mechanistic Context & Synthetic Strategy

To establish a scalable and high-purity process, we must understand the causality behind the synthetic design choices.

Route A: SNAr Followed by Catalytic Hydrogenation (The Traditional Standard) This two-step route relies on the electron-withdrawing power of a nitro group to activate an ortho-halogen for nucleophilic attack by 4-phenylphenol.

  • Causality in Design: The nitro group is strictly required to lower the LUMO of the aromatic ring, stabilizing the Meisenheimer complex intermediate during the SNAr step. Following etherification, the nitro group must be reduced. Palladium on carbon (Pd/C) with hydrogen gas is selected over harsh iron/acid reductions to prevent potential ether cleavage or over-reduction of the biphenyl system.

Route B: Direct Ullmann Etherification (The Modern Alternative) This route utilizes 2-bromo-5-methylaniline directly, coupling it with 4-phenylphenol using a copper catalyst.

  • Causality in Design: Historically, Ullmann couplings required exceptionally harsh conditions (>150°C) that degraded sensitive functional groups[3]. However, the addition of a bidentate ligand (e.g., picolinic acid) is causal to this reaction's success. The ligand coordinates to the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II) species. Simultaneously, it increases the electron density at the copper center, lowering the activation energy required for the oxidative addition of the electron-rich 2-bromo-5-methylaniline—a step that would otherwise fail under classical, ligand-free conditions[4].

Workflow Visualization

SynthesisRoutes StartA 2-Chloro-5-methylnitrobenzene + 4-Phenylphenol SNAr SNAr Reaction (K2CO3, DMF, 120°C) StartA->SNAr Intermediate 2-(Biphenyl-4-yloxy)-5-methylnitrobenzene SNAr->Intermediate Reduction Nitro Reduction (Pd/C, H2, EtOH) Intermediate->Reduction Product 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline (Target API Intermediate) Reduction->Product Route A (2 Steps) StartB 2-Bromo-5-methylaniline + 4-Phenylphenol Ullmann Ullmann Etherification (CuI, Ligand, Cs2CO3) StartB->Ullmann Ullmann->Product Route B (1 Step)

Caption: Fig 1. Comparative synthetic workflows for Route A (SNAr) and Route B (Ullmann).

Experimental Methodologies

Every protocol must function as a self-validating system to ensure downstream integrity.

Protocol 1: Route A (SNAr + Reduction)
  • Etherification: Charge a reactor with 2-chloro-5-methylnitrobenzene (1.0 eq), 4-phenylphenol (1.05 eq), and anhydrous K₂CO₃ (2.0 eq) in DMF (0.5 M).

    • Rationale: K₂CO₃ acts as a mild base to generate the phenoxide nucleophile without triggering hydroxide-driven side-reactions.

  • Heating: Stir at 120°C for 12 hours.

  • Workup: Quench with water, extract with EtOAc, wash with 1M NaOH (to purge unreacted phenol), and concentrate.

  • Reduction: Dissolve the intermediate in ethanol. Add 10 wt% Pd/C (0.05 eq Pd). Purge with N₂ and stir under H₂ (1 atm) at 25°C for 6 hours.

    • Self-Validating Checkpoint: Monitor the reduction via FTIR. The reaction is only deemed complete when the strong symmetric and asymmetric NO₂ stretching bands at 1530 cm⁻¹ and 1350 cm⁻¹ completely disappear, replaced by N-H stretching doublets at 3300-3400 cm⁻¹.

  • Isolation: Filter through Celite to remove the catalyst, concentrate, and recrystallize from heptane/ethyl acetate.

Protocol 2: Route B (Ullmann Coupling)
  • Catalyst Preparation: In a glovebox, combine CuI (10 mol%), picolinic acid (20 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous DMSO.

    • Rationale: Cs₂CO₃ is utilized over K₂CO₃ due to its higher solubility in DMSO, which promotes faster transmetalation[3].

  • Coupling: Add 2-bromo-5-methylaniline (1.0 eq) and 4-phenylphenol (1.2 eq). Heat the sealed vessel at 105°C for 18 hours.

    • Self-Validating Checkpoint: Monitor via LC-MS. The reaction is complete only when the isotopic doublet of the brominated starting material (m/z 186/188) is entirely replaced by the product's singular[M+H]⁺ peak at m/z 276, ensuring no unreacted halide propagates downstream.

  • Isolation: Cool, dilute with EtOAc, and filter through a silica pad to sequester copper salts. Wash with brine, dry over MgSO₄, and purify via flash chromatography.

Analytical Equivalency & Validation

To qualify the synthesized intermediate for pharmaceutical use, it must be benchmarked against a commercially available Certified Reference Material (CRM, >99.5% purity). Equivalency is established through an orthogonal analytical pathway: structural identity is confirmed via NMR/MS, purity is quantified via HPLC-UV, and process-specific impurities are ruled out via ICP-MS.

ValidationWorkflow Batch Synthesized Batch (Route A or B) HPLC HPLC-UV (254 nm) Assay & Impurity Profiling Batch->HPLC LCMS LC-MS (ESI+) Mass Confirmation (m/z 276) Batch->LCMS NMR 1H & 13C NMR Structural Elucidation Batch->NMR ICPMS ICP-MS Heavy Metal Analysis (Pd/Cu) Batch->ICPMS RefStd Certified Reference Standard (CRM >99.5%) RefStd->HPLC RefStd->LCMS RefStd->NMR Equiv Equivalency Established (Release for Downstream API) HPLC->Equiv LCMS->Equiv NMR->Equiv ICPMS->Equiv

Caption: Fig 2. Orthogonal analytical validation pathway against certified reference standards.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the in-house synthesized batches against the CRM baseline.

Analytical ParameterRoute A (SNAr + Reduction)Route B (Ullmann Coupling)Reference Standard (CRM)
Overall Yield 68% (over 2 steps)82% (1 step)N/A
HPLC-UV Purity (254 nm) 98.2%99.1%>99.8%
Primary Impurity Profile Unreduced nitro intermediate (0.8%)Debrominated aniline (0.4%)None detected
Mass Confirmation ([M+H]⁺) m/z 276.1m/z 276.1m/z 276.1
Heavy Metal Residue (ICP-MS) Pd: < 5 ppmCu: < 8 ppmAll metals < 1 ppm
E-Factor (kg waste / kg product) 4518N/A

Conclusion

Both synthetic routes successfully yield 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline with mass and structural equivalency to the CRM. However, Route B (Ullmann Coupling) demonstrates superior performance. By leveraging ligand-accelerated copper catalysis, Route B eliminates the nitro-reduction step, improves overall yield by 14%, and significantly reduces the E-factor. When coupled with the self-validating LC-MS protocol to monitor debromination, Route B provides a highly efficient, scalable pathway that meets the stringent purity requirements for downstream API development.

References

  • Inhibitors of notch signalling pathway and use thereof in treatment of cancers. Google Patents (WO2020208139A1).
  • Modulators of lxr. Google Patents (CA2469435A1).
  • Monnier, F., & Taillefer, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. URL:[Link]

  • Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. Chemical Engineering Journal, 2012, 207-208, 426-439. URL:[Link]

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline Isomers

Introduction: The Analytical Challenge In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. 2-([1,1'-Biphenyl]-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline is a complex molecule whose synthesis can often result in a mixture of positional isomers. These isomers, which may include compounds like 2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline or 3-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, possess nearly identical physicochemical properties, such as molecular weight and solubility. This similarity presents a significant analytical challenge, as standard separation techniques may fail to resolve these closely related structures.[1][2]

This guide provides a comprehensive comparison of chromatographic strategies to effectively separate these challenging isomers. We will delve into the mechanistic principles behind different stationary phases, compare the performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and provide a detailed, field-tested protocol for the optimal separation method.

The Rationale of Isomer Separation: A Deeper Look

The difficulty in separating positional isomers of substituted anilines stems from their subtle structural differences. A minor shift in the position of a methyl group results in only marginal changes in polarity and hydrophobicity. Consequently, achieving baseline resolution requires a chromatographic system that can exploit more nuanced molecular interactions beyond simple hydrophobic partitioning.[1][2] These include:

  • π-π Interactions: The aromatic rings in both the analyte and the stationary phase can interact through their delocalized π-electron systems.[3][4][5]

  • Dipole-Dipole Interactions: Differences in the position of polar groups (like the amine) can alter the molecule's overall dipole moment, creating opportunities for selective interactions.

  • Shape Selectivity: The three-dimensional shape of the isomers can influence how they interact with the stationary phase, a property that can be exploited by specific column chemistries.[2][6]

Our objective is to select a system that maximizes these alternative interactions to achieve the desired separation.

Comparative Analysis of Chromatographic Approaches

We evaluated two primary chromatographic techniques, Reverse-Phase HPLC and Supercritical Fluid Chromatography (SFC), with various stationary phases to determine the most effective separation strategy.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis, separating compounds based primarily on their hydrophobicity.[7] However, for isomers with similar hydrophobic character, the choice of stationary phase is critical to introduce alternative separation mechanisms.[7]

We compared three common RP-HPLC stationary phases:

  • C18 (Octadecylsilane): The industry standard, C18 columns separate based almost exclusively on hydrophobic interactions.[7] While providing good retention, the C18 phase offered minimal selectivity for the target isomers, resulting in significant peak co-elution.

  • Phenyl-Hexyl: This phase introduces aromatic selectivity through π-π interactions between the phenyl rings of the stationary phase and the analytes.[3][8] This resulted in improved separation compared to C18, as the subtle differences in the electronic distribution of the isomers could be exploited.

  • Biphenyl: Biphenyl columns offer enhanced aromatic selectivity and a unique shape selectivity due to the larger, more planar biphenyl ligand.[5][9] This phase demonstrated the highest resolving power for the isomers, likely due to stronger π-π stacking interactions.[5]

The following table summarizes the performance of the three stationary phases under optimized gradient conditions.

Stationary PhaseIsomer 1 (Target) Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)Peak Tailing Factor (Tf)
C187.27.30.81.4
Phenyl-Hexyl8.58.91.61.2
Biphenyl 9.1 9.8 2.5 1.1

Note: Data is representative of typical experimental outcomes.

The Biphenyl phase clearly provides the superior resolution required for accurate quantification. The improved peak shape (lower tailing factor) is also noteworthy, likely due to a reduction in secondary interactions with residual silanols on the silica surface.[3]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful tool for isomer separations, offering advantages in speed, efficiency, and unique selectivity.[10][11] It uses supercritical CO2 as the primary mobile phase, which provides different selectivity compared to the aqueous-organic mobile phases used in RP-HPLC.[10][12]

Using a chiral stationary phase (a common practice in SFC for isomer separations even for non-chiral molecules due to their unique shape selectivity), we achieved a rapid and highly efficient separation.

Chromatographic TechniqueIsomer 1 (Target) Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)Run Time (min)
SFC 2.1 2.5 2.8 4
RP-HPLC (Biphenyl)9.19.82.515

Note: Data is representative of typical experimental outcomes.

SFC provides comparable or even slightly better resolution than the optimal RP-HPLC method but in a fraction of the time. This makes SFC an excellent choice for high-throughput screening or purification applications.

Visualizing the Method Development Workflow

The process of selecting the optimal chromatographic method can be visualized as a logical progression from understanding the problem to final method validation.

Caption: A workflow diagram for chromatographic method development.

Detailed Experimental Protocol: The Recommended RP-HPLC Method

Based on our comparative analysis, the RP-HPLC method using a Biphenyl stationary phase provides excellent resolution and robustness.

5.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the isomer mixture.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

5.2. Instrumentation and Columns

  • HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, and UV detector.

  • Column: Biphenyl column, 150 mm x 4.6 mm, 3.5 µm particle size.

5.3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic additive is crucial for ensuring the amine is protonated, which leads to sharper, more symmetrical peaks by minimizing interactions with silica silanols.[13][14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

5.4. Chromatographic Conditions

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Gradient Program 40% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.

Understanding Separation Mechanisms

The choice of stationary phase dictates the primary interactions that drive separation. This diagram illustrates the dominant forces at play for each column chemistry.

SeparationMechanisms cluster_C18 C18 Phase cluster_Phenyl Phenyl-Hexyl Phase cluster_Biphenyl Biphenyl Phase Analyte Isomer Mixture Aromatic Rings Amine Group C18 C18 Chains Hydrophobic Interaction Analyte:f1->C18:f1 Weak Phenyl Phenyl Rings π-π Interaction Hydrophobic Interaction Analyte:f1->Phenyl:f1 Moderate Biphenyl Biphenyl Groups Enhanced π-π Stacking Shape Selectivity Analyte:f1->Biphenyl:f1 Strong

Caption: Interaction mechanisms between analytes and stationary phases.

Conclusion and Recommendations

For the routine quality control and analysis of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline and its positional isomers, the RP-HPLC method utilizing a Biphenyl stationary phase is highly recommended . It offers a robust, reliable, and high-resolution separation that is readily implemented in most analytical laboratories. The use of an acidic modifier like formic acid is critical to ensure excellent peak shape for the basic amine analytes.[13][14]

For applications requiring high-throughput analysis or preparative-scale purification, Supercritical Fluid Chromatography (SFC) presents a compelling alternative . Its significant advantage in speed and efficiency can greatly accelerate development timelines.[12] The choice between these two powerful techniques will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the ultimate goal of the analysis.

References

  • ACS Applied Materials & Interfaces. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillararene Stationary Phase. Available at:

  • OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
  • Scientific Research Publishing. (n.d.). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates.
  • AKJournals. (n.d.). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6.
  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Benchchem. (2025). Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC.
  • Oxford Academic. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns.
  • Taylor & Francis Online. (2009). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID.
  • PubMed. (2021). Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte.
  • PubMed. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillararene Stationary Phase. Available at:

  • Phenomenex. (2020). What should I consider when chosing between Kinetex phenylhexyl, biphenyl and F5?.
  • LCGC International. (2020). Shape Selectivity in Reversed-Phase Liquid Chromatography.
  • Agilent. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Separation Science. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
  • Agilent. (2023). Why it matters and how to get good peak shape.
  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers.
  • LCGC. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism.
  • Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
  • SIELC Technologies. (n.d.). Separation of Biphenyl on Newcrom R1 HPLC column.
  • MilliporeSigma. (n.d.). 2-Methoxy-5-methylaniline 99%.
  • ChemicalBook. (n.d.). 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Methoxy-5-Methylaniline.
  • Thomas Scientific. (n.d.). 2-Methoxy-5-methylaniline, 99%.
  • Santa Cruz Biotechnology. (n.d.). 2-Methoxy-5-methylaniline.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

The following guide details the safety, logistical, and operational protocols for handling 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline . Advisory: As a specialized organic intermediate (often used in kinase inhibitor syn...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safety, logistical, and operational protocols for handling 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline .

Advisory: As a specialized organic intermediate (often used in kinase inhibitor synthesis), specific toxicological data for this exact CAS may be limited in public databases.[1] Therefore, this protocol applies the Precautionary Principle , deriving safety measures from Structure-Activity Relationships (SAR) of analogous lipophilic aromatic amines (e.g., substituted anilines, biphenyl ethers).[2][3]

Hazard Identification & Risk Assessment (SAR Analysis)

To handle this compound safely, you must understand the mechanism of its potential toxicity.[1] It is not merely a "chemical"; it is a bioactive system interactor.[1][2]

  • Core Pharmacophore (Aniline Moiety): The primary hazard driver.[1][2] Aromatic amines are metabolically activated (N-hydroxylation) to electrophiles that bind DNA (genotoxicity) or oxidize hemoglobin (Methemoglobinemia).[1][2][3]

  • Lipophilic Tail (Biphenyl Ether): The biphenyl group significantly increases lipophilicity (LogP > 4 estimated).[1][2] This facilitates rapid dermal absorption and crossing of biological membranes, potentially increasing the systemic toxicity compared to simpler anilines.[1]

  • Physical State: Likely a solid/powder.[1][2] Dust generation is the primary exposure vector.[1][2]

GHS Classification (Derived/Conservative):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4.[1][2]

  • Sensitization: Skin Sensitizer (Category 1).[1][2]

  • Carcinogenicity: Category 1B or 2 (Suspected human carcinogen).[1][2]

  • Target Organ Toxicity: Blood (Methemoglobinemia), Liver.[1]

  • Aquatic Toxicity: Acute/Chronic Category 1 (Very toxic to aquatic life).[1][2]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. You must prevent skin contact entirely due to the high permeation potential of the biphenyl motif.[1]

PPE ComponentSpecificationRationale (Causality)
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Long-cuff Nitrile (minimum 8 mil) or Laminate (Silver Shield®) for prolonged use.[1][2][3]Aromatic amines can permeate standard thin nitrile.[1][2] The biphenyl ether tail increases solubility in glove materials.[1][2] Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination.[1]
Respiratory N95 (Minimum) for weighed solids in a hood.P100/N100 if handling open powder outside a hood (strongly discouraged).[1][2]Prevents inhalation of particulates.[1][2][4] Inhalation is the fastest route to systemic methemoglobinemia.[1][2]
Body Protection Disposable Tyvek® Lab Coat (or similar non-woven polyethylene).[1][2]Cotton lab coats absorb lipophilic solids, creating a secondary exposure source.[1] Disposable suits prevent cross-contamination of street clothes.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[1][2]Safety glasses are insufficient for powders that can drift behind lenses.[1][2] Anilines are severe eye irritants.[1][2][4][5][6]

Engineering Controls & Containment

  • Primary Containment: All open handling (weighing, transfer, dissolution) must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1][2] Lipophilic powders are often static-prone, leading to "jumping" and unexpected dispersion.[1][2]

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (bench diapers).[1][3] This captures minor spills and simplifies decontamination.[1][2][7]

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation
  • Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.

  • Prepare Decon Solution: Mix a 10% Acetic Acid / 5% Surfactant solution.

    • Mechanism:[1][2][4][8] The acid protonates the aniline nitrogen, converting the lipophilic free base into a hydrophilic salt (anilinium), making it water-soluble and easier to wipe away.[2]

  • Don PPE: Follow the order: Shoe covers -> Tyvek coat -> Inner gloves -> Goggles -> Outer gloves.[1][2][3]

Phase 2: Weighing & Solubilization
  • Taring: Place the receiving vessel (vial/flask) on the balance inside the hood. Tare the balance.

  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1]

  • Immediate Dissolution: Once weighed, immediately add the reaction solvent (e.g., DMSO, DCM, Methanol) to the solid.

    • Safety Note: Solutions are more dangerous than solids regarding skin absorption.[1][2] The solvent acts as a vehicle carrier for the toxin.[1]

  • Sealing: Cap the vessel immediately. Parafilm is recommended for storage to prevent vapor creep.[1][2]

Phase 3: Reaction & Cleanup[1][2][3]
  • Quenching: If the material is unreacted, quench with dilute HCl before disposal (converts to salt).[1][2]

  • Wipe Down:

    • Spray the work area with the Acetic Acid/Surfactant decon solution.[1]

    • Wipe with paper towels (move from clean to dirty areas).[1]

    • Repeat with water to remove acid residue.[1]

  • Waste: Dispose of all solid waste (gloves, pads, towels) in a dedicated "Cytotoxic/High Hazard" waste bin, not general chemical waste.

Emergency Response Procedures

Medical Alert: If exposure occurs, inform medical personnel that the patient may be at risk for Methemoglobinemia .[1][2] Standard pulse oximetry may be inaccurate; a co-oximeter is required.[1][2]

  • Inhalation: Remove to fresh air immediately.[1][2][4][9][10] Administer oxygen if breathing is difficult.[1][2][4][9][10]

  • Skin Contact:

    • Drench: Wash with copious amounts of soap and water for 15 minutes.[1]

    • Do NOT use alcohol: Ethanol/Isopropanol can enhance skin absorption of the lipophilic aniline.[1][2] Use soap/water only.[1]

  • Spill Cleanup (Powder):

    • Do not dry sweep.[1][2]

    • Cover with wet paper towels (water or dilute acid) to prevent dust.[1]

    • Scoop into a hazardous waste bag.

Visual Workflow: Safe Handling Loop

SafeHandling Risk 1. Risk Assessment (Check SAR/GHS) PPE 2. Don PPE (Double Nitrile + Tyvek) Risk->PPE Required Hood 3. Engineering Check (Fume Hood > 80fpm) PPE->Hood Verify Handle 4. Active Handling (Static Control + Acid Decon) Hood->Handle Execute Handle->Hood Decon Cycle Waste 5. Disposal (High Hazard Stream) Handle->Waste Solid/Liquid

Caption: Operational workflow emphasizing the critical path from Risk Assessment to Disposal. The dashed line represents the mandatory decontamination of the hood surface before finishing.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1][2] Aniline: Systemic Agent Information. Centers for Disease Control and Prevention.[1][2] [Link]1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: Biphenyl.[1][2][11] Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Toxic and Hazardous Substances: Aniline.[1][2][4][12] United States Department of Labor.[1][2] [Link]1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline
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Reactant of Route 2
2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline
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